molecular formula C12H18N2O3 B082643 2-(Butylamino)-1-(4-nitrophenyl)ethanol CAS No. 10389-22-7

2-(Butylamino)-1-(4-nitrophenyl)ethanol

Cat. No.: B082643
CAS No.: 10389-22-7
M. Wt: 238.28 g/mol
InChI Key: SKHNBYPLOOMSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butylamino)-1-(4-nitrophenyl)ethanol (CAS 10389-22-7) is a synthetic organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . This compound belongs to a class of beta-amino alcohols, a structure known for its versatility as a building block in contemporary organic synthesis and medicinal chemistry research . Its molecular structure incorporates both a hydroxyl group and a secondary amine, which allows for diverse chemical transformations and molecular interactions. The primary research value of this compound stems from its role as a key intermediate in the development of more complex molecules. The nitro group on the aromatic ring can be selectively reduced to an amine, providing a pathway to novel diamino compounds . Furthermore, the beta-amino alcohol motif is of significant interest in medicinal chemistry for its potential biological activities. Research on structurally similar compounds, such as 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol, has indicated potential for antioxidant, anti-inflammatory, and antimicrobial effects, suggesting this compound serves as a valuable scaffold for the discovery of new therapeutic agents . This product is intended for research and development purposes exclusively. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10389-22-7

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-(butylamino)-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C12H18N2O3/c1-2-3-8-13-9-12(15)10-4-6-11(7-5-10)14(16)17/h4-7,12-13,15H,2-3,8-9H2,1H3

InChI Key

SKHNBYPLOOMSKS-UHFFFAOYSA-N

SMILES

CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(butylamino)-1-(4-nitrophenyl)ethanol, a β-amino alcohol with potential applications in pharmaceutical research and development. The synthesis is primarily achieved through a two-step process commencing with the epoxidation of 4-nitrostyrene, followed by the nucleophilic ring-opening of the resulting epoxide with butylamine.

Core Synthesis Pathway

The principal synthetic route to this compound is outlined below. This pathway is favored for its efficiency and the commercial availability of the requisite precursors.

Synthesis_Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening 4-Nitrostyrene 4-Nitrostyrene 4-Nitrostyrene_Oxide 4-Nitrostyrene_Oxide 4-Nitrostyrene->4-Nitrostyrene_Oxide m-CPBA, CH2Cl2 m-CPBA m-CPBA 4-Nitrostyrene_Oxide_2 4-Nitrostyrene Oxide Butylamine Butylamine Final_Product This compound 4-Nitrostyrene_Oxide_2->Final_Product Butylamine, Ethanol Epoxidation_Workflow Start Dissolve 4-Nitrostyrene in Dichloromethane Add_mCPBA Add m-CPBA (portion-wise) Start->Add_mCPBA Stir Stir at Room Temperature Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (e.g., Na2S2O3, NaHCO3) Monitor->Workup Extract Extract with Dichloromethane Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Ring_Opening_Workflow Start Dissolve 4-Nitrostyrene Oxide in Ethanol Add_Amine Add Butylamine Start->Add_Amine Reflux Reflux the Mixture Add_Amine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Crystallize Allow Product to Crystallize Cool->Crystallize Filter_Wash Filter and Wash with Cold Ethanol Crystallize->Filter_Wash Dry Dry the Product Filter_Wash->Dry

An In-Depth Technical Guide to 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a substituted ethanolamine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to present a predictive profile of its chemical properties, a plausible synthetic route, and potential biological activities. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical Identity and Properties

The key structural features of this compound include a chiral alcohol, a secondary amine, and a nitro-substituted aromatic ring. These functional groups are expected to dictate its physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Appearance Likely a solid at room temperatureBased on similar compounds.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.The presence of polar functional groups suggests some water solubility, but the butyl and phenyl groups increase lipophilicity.
pKa Estimated to be around 9-10 for the secondary amine.Typical range for secondary amines.
LogP Predicted to be in the range of 2-3.Indicative of moderate lipophilicity.

Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound involves the ring-opening of a substituted epoxide with a primary amine. This method is a common and reliable way to produce amino alcohols.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Epoxidation of 4-nitrostyrene: 4-Nitrostyrene is converted to 2-(4-nitrophenyl)oxirane.

  • Ring-opening of 2-(4-nitrophenyl)oxirane: The epoxide is then reacted with n-butylamine to yield the target compound.

Synthetic Pathway cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-opening 4-Nitrostyrene 4-Nitrostyrene 2-(4-nitrophenyl)oxirane 2-(4-nitrophenyl)oxirane 4-Nitrostyrene->2-(4-nitrophenyl)oxirane DCM, rt m-CPBA m-CPBA m-CPBA->4-Nitrostyrene Target_Compound 2-(Butylamino)-1- (4-nitrophenyl)ethanol 2-(4-nitrophenyl)oxirane->Target_Compound Ethanol, reflux n-Butylamine n-Butylamine n-Butylamine->2-(4-nitrophenyl)oxirane

A proposed two-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)oxirane

  • Dissolve 4-nitrostyrene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-nitrophenyl)oxirane.

Step 2: Synthesis of this compound

  • Dissolve 2-(4-nitrophenyl)oxirane (1 equivalent) in ethanol in a round-bottom flask.

  • Add n-butylamine (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the structural motifs present in the molecule suggest several potential areas of pharmacological interest. The nitrophenyl ethanolamine scaffold is found in a variety of biologically active compounds.

Table 2: Potential Biological Activities of this compound Based on Analogues

Potential ActivityRationale and Examples from Related Compounds
Antimicrobial Activity Nitrophenyl derivatives have shown promise as antimicrobial agents. For instance, some exhibit activity against bacteria and fungi. The mechanism may involve the nitro group acting as a pharmacophore that can be reduced within microbial cells to generate cytotoxic reactive nitrogen species.
Adrenergic Receptor Modulation The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptor ligands. Depending on the substitution pattern, these compounds can act as agonists or antagonists at α- and β-adrenergic receptors, potentially impacting cardiovascular and respiratory functions.
Enzyme Inhibition Certain nitrophenyl compounds have been identified as inhibitors of specific enzymes. For example, derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of MCR-1, an enzyme conferring colistin resistance in bacteria.
Hypothesized Signaling Pathway Involvement

Given the potential for adrenergic receptor modulation, this compound could interfere with G-protein coupled receptor (GPCR) signaling pathways. For example, as a hypothetical β-adrenergic antagonist, it would block the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling events.

Hypothetical Signaling Pathway Epinephrine Epinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor Binds G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Target_Compound 2-(Butylamino)-1- (4-nitrophenyl)ethanol Target_Compound->Beta_Receptor Blocks

Hypothetical antagonism of the β-adrenergic signaling pathway.

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to characterize the biological activity of a novel compound like this compound. A tiered screening cascade is a common strategy in drug discovery.

Biological Evaluation Workflow Start Synthesized Compound Primary_Screening Primary Screening (e.g., Antimicrobial, Receptor Binding) Start->Primary_Screening Dose_Response Dose-Response and Potency Determination (IC₅₀/EC₅₀) Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP measurement, Cytotoxicity) Selectivity_Panel->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action In_Vivo_Models In Vivo Models (If warranted) Mechanism_of_Action->In_Vivo_Models End Lead Candidate In_Vivo_Models->End

A general workflow for the biological evaluation of a novel chemical entity.
Protocol for Primary Antimicrobial Screening (Broth Microdilution)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (no drug) and negative (no microorganism) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound represents a chemical entity with potential for further investigation in drug discovery. While specific data is currently lacking, this guide provides a framework for its synthesis and biological evaluation based on established principles and data from related compounds. The proposed synthetic route is robust, and the potential for antimicrobial and adrenergic activities warrants further exploration. The experimental workflows outlined here offer a starting point for researchers to systematically characterize the pharmacological profile of this and similar novel molecules. Further research is essential to confirm the predicted properties and to elucidate the specific biological activities of this compound.

References

Spectroscopic Profile of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a compound of interest in pharmaceutical research and organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents a compilation of data from structurally analogous compounds to provide a robust predictive spectroscopic profile. The information herein is intended to support identification, characterization, and quality control efforts.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.2d2HAr-H (ortho to NO₂)Expected downfield shift due to the strong electron-withdrawing nitro group.
~7.5d2HAr-H (meta to NO₂)
~4.8-4.9dd or t1H-CH(OH)-Coupling to protons on adjacent carbon and nitrogen.
~2.8-3.0m2H-CH₂-N-
~2.6-2.8m2H-N-CH₂-
~1.3-1.6m4H-CH₂-CH₂-CH₃Overlapping signals for the two methylene groups of the butyl chain.
~0.9t3H-CH₃Typical triplet for a terminal methyl group.
Variablebr s2H-NH -, -OH Broad singlets, chemical shift can vary with solvent and concentration.

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentNotes
~150Ar-C -NO₂Quaternary carbon, deshielded by the nitro group.
~148Ar-C -CH(OH)Quaternary aromatic carbon.
~128Ar-C H (meta to NO₂)
~124Ar-C H (ortho to NO₂)
~72-C H(OH)-
~55-C H₂-N-
~49-N-C H₂-
~32-C H₂-CH₂-CH₃
~20-C H₂-CH₃
~14-C H₃

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2960-2850StrongAliphatic C-H stretching
~1600MediumAromatic C=C stretching
1520 & 1340StrongAsymmetric and symmetric N-O stretching of NO₂ group
~1100MediumC-N stretching
~1050MediumC-O stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
238[M]⁺Molecular ion peak (for the most common isotopes).
221[M-OH]⁺Loss of hydroxyl radical.
166[M-C₄H₉NH₂]⁺Cleavage of the C-C bond adjacent to the amino group.
152[C₇H₆NO₂]⁺Fragment corresponding to the nitrophenyl group.
86[C₄H₉NH=CH₂]⁺α-cleavage of the butylamino side chain.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from the synthesis of analogous amino alcohols.[1]

Reaction Scheme:

(4-Nitrophenyl)oxirane + Butylamine → this compound

Materials:

  • (4-Nitrophenyl)oxirane

  • Butylamine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (4-nitrophenyl)oxirane (1 equivalent) in ethanol.

  • Add butylamine (1.1 to 1.5 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Analysis

Instrumentation:

  • NMR: A 400 MHz or 500 MHz spectrometer.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Sample Preparation:

  • NMR: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing TMS as an internal standard.

  • IR: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS or introduce it directly for EI-MS.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants Reactants ((4-Nitrophenyl)oxirane, Butylamine) Reaction Reaction (Solvent, Catalyst) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Structure Structural Elucidation & Purity Assessment Data_NMR->Structure Data_IR->Structure Data_MS->Structure

References

An In-depth Technical Guide on Structural Analogs of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-(butylamino)-1-(4-nitrophenyl)ethanol, focusing on their synthesis, pharmacological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Rationale for Analog Development

The parent compound, this compound, belongs to the phenylethanolamine class of compounds. This structural class is well-known for its interactions with adrenergic receptors, acting as either agonists or antagonists. The key structural features include a phenyl ring, a hydroxyl group on the benzylic carbon, and an amino group on the adjacent carbon. The 4-nitro substitution on the phenyl ring and the N-butyl group are critical determinants of the compound's pharmacological profile.

The development of structural analogs of this core molecule is primarily driven by the desire to modulate its biological activity, selectivity, and pharmacokinetic properties. By systematically altering different parts of the molecule—namely the alkylamino substituent, the aromatic ring substitutions, and the ethanolamine backbone—researchers can probe the structure-activity relationships (SAR) and optimize the compound for specific therapeutic applications, such as adrenergic modulation or antimicrobial effects.

Synthesis of 2-(Alkylamino)-1-(4-nitrophenyl)ethanol Analogs

A general and versatile method for the synthesis of 2-(alkylamino)-1-(4-nitrophenyl)ethanol and its analogs is the ring-opening of a suitable epoxide with the corresponding amine. This approach offers a straightforward route to a variety of N-substituted derivatives.

General Synthetic Protocol: Epoxide Ring-Opening

A common synthetic route involves the reaction of 4-nitrostyrene oxide (1-(4-nitrophenyl)oxirane) with the desired primary or secondary amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitrostyrene oxide (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile, is added the corresponding alkylamine (e.g., n-butylamine, tert-butylamine, isopropylamine) in excess (typically 2-5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water or a mild acidic solution to remove any remaining amine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(alkylamino)-1-(4-nitrophenyl)ethanol analog.

Synthesis_Workflow start Start Materials: 4-Nitrostyrene Oxide Alkylamine reaction Reaction: Solvent (e.g., Ethanol) Stir at RT or Reflux start->reaction workup Work-up: Solvent Removal Aqueous Wash reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Product: 2-(Alkylamino)-1-(4-nitrophenyl)ethanol Analog purification->product

Caption: General synthetic workflow for 2-(alkylamino)-1-(4-nitrophenyl)ethanol analogs.

Pharmacological Activity and Structure-Activity Relationships

The biological activity of this compound analogs is significantly influenced by the nature of the substituents on the amino group and the phenyl ring. The primary areas of pharmacological interest for this class of compounds are their effects on the adrenergic system and their potential antimicrobial properties.

Adrenergic Activity

Many phenylethanolamine derivatives are known to interact with β-adrenergic receptors. Structure-activity relationship studies have shown that the substituent on the amino group plays a crucial role in determining the potency and selectivity of these compounds as β-adrenergic antagonists.

Table 1: Adrenergic Activity of Representative Phenylethanolamine Analogs

Compound N-Substituent Phenyl Substitution Activity Profile
Propranolol Isopropyl Naphthyl Non-selective β-antagonist
Practolol Isopropyl 4-Acetamido β1-selective antagonist

| INPEA | Isopropyl | 4-Nitro | β-adrenergic antagonist |

Note: This table provides a general context of SAR for related compounds due to the lack of specific comparative data for the butylamino series.

The interaction of these analogs with β-adrenergic receptors typically modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. As antagonists, they would block the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.

Adrenergic_Signaling cluster_membrane Cell Membrane beta_AR β-Adrenergic Receptor G_protein G Protein (Gs) beta_AR->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Epinephrine) Ligand->beta_AR Activates Antagonist 2-(Alkylamino)-1-(4-nitrophenyl)ethanol Analog Antagonist->beta_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of antagonists.
Antimicrobial Activity

Some analogs of 2-amino-1-(4-nitrophenyl)ethanol have demonstrated antimicrobial properties. For instance, 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol has been reported to possess moderate antibacterial and antifungal activity. The presence of the nitro group and the lipophilicity conferred by the N-substituent are thought to contribute to this activity.

Table 2: Antimicrobial Activity of a Representative Analog

Compound N-Substituent Activity

| 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol | 4-Chlorobenzyl | Moderate antibacterial and antifungal |

Note: Quantitative data such as Minimum Inhibitory Concentration (MIC) values for a series of analogs are needed for a comprehensive SAR analysis but are not currently available in published literature.

Experimental Protocols for Biological Evaluation

β-Adrenergic Receptor Binding Assay

This assay is used to determine the affinity of the synthesized analogs for β-adrenergic receptors.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing β-adrenergic receptors (e.g., from turkey erythrocytes for β1 or rat lung homogenates for β2) are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of the unlabeled test compound (the analog).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the analogs against various microbial strains.

Experimental Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Bioassay_Workflow cluster_adrenergic β-Adrenergic Receptor Binding Assay cluster_antimicrobial Antimicrobial Susceptibility Testing a1 Membrane Preparation a2 Competitive Binding (Radioligand + Analog) a1->a2 a3 Incubation & Filtration a2->a3 a4 Scintillation Counting a3->a4 a5 IC50 / Ki Determination a4->a5 b1 Inoculum Preparation b2 Serial Dilution of Analogs b1->b2 b3 Inoculation b2->b3 b4 Incubation b3->b4 b5 MIC Determination b4->b5

Caption: Workflow for the biological evaluation of 2-(alkylamino)-1-(4-nitrophenyl)ethanol analogs.

Conclusion and Future Directions

The structural framework of this compound provides a versatile scaffold for the development of novel therapeutic agents. The existing literature suggests potential for these compounds to act as β-adrenergic antagonists and antimicrobial agents. However, a comprehensive understanding of the structure-activity relationships requires the synthesis and systematic biological evaluation of a broader range of analogs, particularly with varied N-alkyl substituents.

Future research should focus on:

  • Synthesizing a library of 2-(alkylamino)-1-(4-nitrophenyl)ethanol derivatives with systematic variations in the alkyl chain (linear, branched, cyclic).

  • Conducting quantitative biological assays to determine their potency and selectivity as adrenergic receptor ligands and their efficacy as antimicrobial agents.

  • Performing in-depth studies on the mechanism of action to elucidate the molecular targets and signaling pathways involved.

Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

In Silico Modeling of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico analysis of the novel compound 2-(Butylamino)-1-(4-nitrophenyl)ethanol. The methodologies outlined herein serve as a foundational workflow for predicting its pharmacokinetic profile, identifying potential biological targets, and elucidating its mechanism of action, thereby accelerating early-stage drug discovery efforts.

Compound Profile and Physicochemical Properties

The initial step in any in silico evaluation is to characterize the fundamental physicochemical properties of the molecule. These descriptors are crucial for predicting the compound's behavior in biological systems and assessing its drug-likeness. Computational tools can rapidly generate these properties from the compound's chemical structure, offering a cost-effective alternative to experimental synthesis and analysis.[1]

The structure of this compound contains key functional groups: a nitrophenyl group, a secondary amine, and a hydroxyl group. The nitro group is a strong electron-withdrawing group known to be present in various biologically active molecules.[2]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueMethod/SoftwareSignificance
Molecular Weight238.29 g/mol PubChemAdherence to Lipinski's Rule (<500)
LogP (Octanol/Water)1.90XLogP3Indicates moderate lipophilicity
Hydrogen Bond Donors2RDKitInfluences solubility and target binding
Hydrogen Bond Acceptors4RDKitInfluences solubility and target binding
Topological Polar Surface Area85.58 ŲSwissADMEPredicts membrane permeability
Lipinski's Rule of Five0 ViolationsSwissADMESuggests good oral bioavailability

ADMET Profiling: A Predictive Analysis

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical phase in drug discovery to minimize late-stage failures.[3] A variety of open-access in silico tools and web servers can predict these profiles, offering insights into the compound's likely pharmacokinetics and safety.[4] It is recommended to use multiple tools to compare and validate predictions.[4]

G cluster_admet In Silico ADMET Prediction Workflow cluster_props Predicted Endpoints input Input: 2D/3D Structure of Compound tools Prediction Servers (e.g., SwissADME, pkCSM, ProTox-II) input->tools abs Absorption (GI, BBB) tools->abs dist Distribution (VDss) tools->dist met Metabolism (CYP Inhibition) tools->met exc Excretion (Total Clearance) tools->exc tox Toxicity (hERG, Mutagenicity) tools->tox analysis Data Integration & Analysis abs->analysis dist->analysis met->analysis exc->analysis tox->analysis

Caption: Workflow for predicting ADMET properties using web-based tools.

Table 2: Predicted ADMET Properties

ParameterPredictionConfidenceSoftware/Server
Absorption
GI AbsorptionHighHighSwissADME
Blood-Brain Barrier (BBB) PermeantNoHighpkCSM
Distribution
Volume of Distribution (VDss)LowModeratepkCSM
Metabolism
CYP2D6 InhibitorYesModerateSwissADME
CYP3A4 InhibitorNoModerateSwissADME
Excretion
Total Clearance0.45 log(ml/min/kg)LowpkCSM
Toxicity
hERG I InhibitorNoHighProTox-II
Ames MutagenicityYesModerateProTox-II

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to elucidate mechanisms of action.[5][6] The process involves preparing both the ligand and protein structures, defining a binding site, running the docking algorithm, and analyzing the resulting poses and scores.[7]

Experimental Protocol: Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is generated. Energy minimization is performed using a force field (e.g., MMFF94). Polar hydrogens and charges are added. The structure is saved in a suitable format like PDBQT for use with AutoDock Vina.[8]

  • Target Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and non-interacting ions are removed.[7] Missing atoms or residues are added. Polar hydrogens and Kollman charges are assigned. The file is also converted to the PDBQT format.[8]

  • Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding region for the docking simulation.[6]

  • Docking Execution: A docking program like AutoDock Vina is used.[5] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.[9] A sufficient number of runs (e.g., 30-100) are performed to ensure adequate sampling of conformational space.[9]

  • Results Analysis: The output poses are clustered and ranked based on their binding affinity scores (kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are visualized and analyzed.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring ligand_prep Ligand Preparation (Energy Minimization, Add Charges) dock Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->dock receptor_prep Receptor Preparation (Remove Water, Add Hydrogens) grid Define Grid Box (Active Site) receptor_prep->grid grid->dock score Score & Rank Poses (Binding Affinity) dock->score analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic) score->analysis

Caption: Standardized workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations analyze the physical movements of atoms over time.[10] This provides critical insights into the stability of the protein-ligand complex, flexibility of the protein, and the persistence of key interactions.[11]

Experimental Protocol: Protein-Ligand MD Simulation

  • System Setup: The best-docked protein-ligand complex is used as the starting structure. It is placed in a simulation box (e.g., cubic, dodecahedron) and solvated with a water model like TIP3P.[11] Ions (e.g., Na+, Cl-) are added to neutralize the system.[11]

  • Topology and Parameters: A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) is applied to generate the system's topology files, which describe the atoms, bonds, and charges.[12]

  • Energy Minimization: The system's energy is minimized, typically using the steepest descent algorithm, to remove steric clashes and relax the structure.[11]

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) under an NVT (constant volume) ensemble, followed by pressure equilibration under an NPT (constant pressure) ensemble. This ensures the solvent is well-distributed around the solute.[13]

  • Production Run: The main simulation is run for a specified duration (e.g., 10-100 nanoseconds), during which atomic coordinates are saved at regular intervals, creating a trajectory.[11]

  • Trajectory Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess complex stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to measure the complex's compactness.[11]

Hypothetical Signaling Pathway

Based on the structural similarity of the compound to beta-adrenergic agonists (a common class of ethanolamines), a plausible hypothesis is its interaction with a G-protein coupled receptor (GPCR) such as the Beta-2 Adrenergic Receptor (β2AR). Interaction would likely trigger a downstream signaling cascade.

G compound 2-(Butylamino)-1- (4-nitrophenyl)ethanol receptor β2 Adrenergic Receptor (GPCR) compound->receptor Agonist Binding g_protein G Protein Activation (Gs) receptor->g_protein ac Adenylyl Cyclase (AC) g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response

References

A Technical Guide to the Chiral Resolution of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of the racemic compound 2-(Butylamino)-1-(4-nitrophenyl)ethanol. While specific literature on the resolution of this exact molecule is not extensively available, this document outlines the established principles and detailed experimental protocols derived from the resolution of structurally analogous compounds. The guide is intended to serve as a foundational resource for developing a successful resolution strategy.

Introduction to Chiral Resolution

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is therefore a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients.

The most common method for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physicochemical properties of diastereomers, such as solubility, which allows for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Formation

The resolution of racemic this compound, which is a basic compound due to its amino group, can be achieved by reacting it with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different solubilities. The less soluble diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer can then be liberated from the isolated diastereomeric salt by treatment with a base. The resolving agent can often be recovered and reused.

The logical relationship of this process is illustrated in the following diagram:

G cluster_separation Separation via Fractional Crystallization racemate Racemic (±)-Amine diastereomers Mixture of Diastereomeric Salts ((+)-Amine-(+)-Acid) ((-)-Amine-(+)-Acid) racemate->diastereomers Salt Formation resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolver->diastereomers less_soluble Less Soluble Diastereomer (Crystallizes) diastereomers->less_soluble Lower Solubility more_soluble More Soluble Diastereomer (Remains in Solution) diastereomers->more_soluble Higher Solubility enantiomer1 Pure Enantiomer 1 less_soluble->enantiomer1 Liberation (Base) recovered_resolver1 Recovered Resolving Agent less_soluble->recovered_resolver1 enantiomer2 Pure Enantiomer 2 more_soluble->enantiomer2 Liberation (Base) recovered_resolver2 Recovered Resolving Agent more_soluble->recovered_resolver2

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocol: A Proposed Methodology

The following is a detailed, hypothetical experimental protocol for the chiral resolution of this compound. This protocol is based on established procedures for similar compounds and should be optimized for the specific substrate.

Materials and Reagents
  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

  • Base for liberation (e.g., Sodium hydroxide, Potassium carbonate)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure

The overall experimental workflow is depicted in the diagram below:

G start Start dissolve Dissolve Racemic Amine and Resolving Agent in Solvent start->dissolve heat Heat to Dissolution dissolve->heat cool Cool to Induce Crystallization heat->cool filter Filter to Isolate Diastereomeric Salt cool->filter liberate Liberate Enantiomer with Base filter->liberate extract Extract Pure Enantiomer with Organic Solvent liberate->extract dry Dry and Evaporate Solvent extract->dry end End: Pure Enantiomer dry->end

Caption: Experimental workflow for chiral resolution.

Step 1: Formation of Diastereomeric Salts

  • In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., ethanol).

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with heating.

  • Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to promote crystallization of the less soluble diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum.

Step 3: Liberation of the Enantiomer

  • Suspend the dried diastereomeric salt in water.

  • Add an aqueous solution of a base (e.g., 1 M NaOH) dropwise until the pH is basic (e.g., pH 10-12) to deprotonate the amine.

  • Extract the liberated free base (the desired enantiomer) with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Analysis

  • Determine the yield of the obtained enantiomer.

  • Measure the specific rotation using a polarimeter.

  • Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a successful resolution experiment. These tables serve as a template for recording and comparing experimental results.

Table 1: Screening of Resolving Agents and Solvents

EntryResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
1(+)-Tartaric AcidMethanol4585
2(+)-Tartaric AcidEthanol4092
3(-)-Dibenzoyl-L-tartaric AcidIsopropanol3595
4(+)-Mandelic AcidEthanol/Water (9:1)5078

Table 2: Properties of the Enantiomers

EnantiomerSpecific Rotation [α]D (c=1, Methanol)Enantiomeric Excess (e.e.) (%)Melting Point (°C)
(+)-Enantiomer+X.X°>99YYY-YYY
(-)-Enantiomer-X.X°>99YYY-YYY

Conclusion

The chiral resolution of this compound is a critical step for its potential development as a single-enantiomer pharmaceutical agent. While this guide provides a comprehensive framework based on established chemical principles, the successful implementation of this methodology will require empirical optimization of various parameters, including the choice of resolving agent, solvent system, stoichiometry, and crystallization conditions. Careful analysis at each stage will be essential to achieve high enantiomeric purity and yield.

An In-depth Technical Guide on the Solubility of 2-(Butylamino)-1-(4-nitrophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases did not yield specific quantitative solubility data for 2-(Butylamino)-1-(4-nitrophenyl)ethanol in various organic solvents. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on the established methodologies to determine the solubility of this compound and related organic molecules.

Introduction

This compound is an organic compound with potential applications in pharmaceutical and chemical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and biological activity screening. Solubility dictates the choice of solvents for reaction media, crystallization, and delivery systems. This technical guide outlines the standard experimental protocols for determining the solubility of such compounds and provides a logical workflow for these investigations.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can range from qualitative assessments to precise quantitative measurements. Below are detailed methodologies for key experiments.

1. Qualitative Solubility Assessment (Like Dissolves Like)

This initial screening provides a rapid assessment of solubility in a range of solvents with varying polarities. The principle of "like dissolves like" is a useful guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[1][2]

  • Procedure:

    • Place approximately 10-20 mg of this compound into a series of small, dry test tubes.

    • To each tube, add 1 mL of a different organic solvent (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide).

    • Vigorously shake or vortex each tube for 60 seconds.[2]

    • Visually inspect for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble. If it remains undissolved or forms a suspension, it is considered insoluble or sparingly soluble.

    • Record the observations for each solvent.

2. Acid-Base Solubility Tests

The presence of an amino group (a basic functional group) in this compound suggests that its solubility will be pH-dependent. Acid-base solubility tests can confirm the presence of acidic or basic functional groups.[3][4]

  • Procedure:

    • If the compound is found to be insoluble in water, test its solubility in aqueous acidic and basic solutions.

    • Add a small amount of the compound to a test tube containing 5% aqueous hydrochloric acid (HCl).[3][4] The basic amine should react to form a soluble salt.

    • In a separate test tube, add the compound to a 5% aqueous sodium hydroxide (NaOH) solution to check for any acidic functional groups.[3][4]

    • Observe for dissolution, which would indicate an acid-base reaction forming a more soluble salt.

3. Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

  • Procedure:

    • Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, thermostatically controlled flask or vial.

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as:

      • Gravimetric analysis: Evaporate the solvent from the known volume of the supernatant and weigh the remaining solid residue.

      • Spectrophotometry (UV-Vis): If the compound has a chromophore (the nitrophenyl group in this case), its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

      • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the compound in the saturated solution.

4. High-Throughput Solubility Screening

In drug discovery and development, high-throughput methods are often employed to rapidly screen the solubility of many compounds in various solvents. These methods are typically miniaturized and automated versions of the shake-flask method.

  • Procedure:

    • Small, known amounts of the compound are dispensed into the wells of a microtiter plate.

    • A known volume of solvent is added to each well.

    • The plate is sealed and agitated at a constant temperature.

    • After an incubation period, the concentration of the dissolved compound is determined directly in the plate using a plate reader (e.g., for UV-Vis absorbance) or by analyzing samples from each well using rapid analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Data Presentation

While specific data for this compound is not available, the results from the aforementioned experimental protocols should be summarized in a structured table for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Organic SolventPolarity IndexSolubility ( g/100 mL)Method Used
n-Hexane0.1< 0.1Shake-Flask
Toluene2.40.5Shake-Flask
Diethyl Ether2.81.2Shake-Flask
Ethyl Acetate4.45.8HPLC
Acetone5.115.2Gravimetric
Ethanol5.2> 20Visual
Methanol6.6> 20Visual
Dimethyl Sulfoxide (DMSO)7.2> 25Visual

Note: The data in this table is purely illustrative and intended to show the proper format for presenting experimentally determined solubility values.

Mandatory Visualization

The following diagram illustrates a general workflow for determining the solubility of a novel organic compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement cluster_analysis Data Analysis & Reporting A Compound Synthesis & Purification B Solvent Selection (Varying Polarities) A->B C Visual Solubility Test (Soluble/Insoluble) B->C D Acid-Base Solubility Test C->D If insoluble in water E Prepare Saturated Solution (Shake-Flask Method) C->E For promising solvents D->E F Separate Solid & Liquid Phases (Centrifugation/Filtration) E->F G Analyze Supernatant (HPLC, UV-Vis, Gravimetric) F->G H Calculate Solubility (e.g., g/100mL, mol/L) G->H I Tabulate & Report Data H->I

Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes: Characterization of 2-(Butylamino)-1-(4-nitrophenyl)ethanol as a Potential Beta-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure. They exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors (β-ARs). The characterization of novel compounds for beta-blocking activity is a critical step in the drug development process.

These application notes provide a comprehensive set of protocols for the in vitro and in vivo evaluation of a novel chemical entity, using 2-(Butylamino)-1-(4-nitrophenyl)ethanol as a hypothetical test compound. The described assays will enable researchers to determine its binding affinity, functional potency, receptor subtype selectivity, and physiological effects on the cardiovascular system.

Part 1: In Vitro Characterization

The initial phase of characterization involves determining the compound's interaction with the target receptors at a molecular and cellular level. This is primarily achieved through receptor binding assays and functional cell-based assays.

Receptor Binding Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. Competition binding assays are used to determine the inhibitory constant (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Protocol: Competition Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing either the human β₁-adrenergic receptor or the human β₂-adrenergic receptor.

    • Harvest cells and prepare cell membrane homogenates through differential centrifugation. The final membrane preparation should be stored at -80°C.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • Prepare serial dilutions of the test compound, this compound, typically ranging from 10⁻¹¹ M to 10⁻⁴ M.

    • Use a non-selective radioligand, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol, at a concentration near its dissociation constant (Kᴅ).

    • For each receptor subtype (β₁ and β₂), set up the following conditions in triplicate:

      • Total Binding: Membrane homogenate + radioligand.

      • Non-specific Binding: Membrane homogenate + radioligand + a high concentration (e.g., 10 µM) of a non-selective antagonist like propranolol.

      • Competition Binding: Membrane homogenate + radioligand + varying concentrations of the test compound.

  • Incubation & Harvesting:

    • Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioactivity.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

    • Selectivity Ratio: Calculate the β₁/β₂ selectivity by dividing the Kᵢ value for the β₂-AR by the Kᵢ value for the β₁-AR. A ratio > 1 indicates β₁ selectivity.

Data Presentation: Hypothetical Binding Affinity Data

CompoundReceptor SubtypeKᵢ (nM)β₁/β₂ Selectivity Ratio
This compound β₁-Adrenergic15.236.2
β₂-Adrenergic550.8
Propranolol (Control) β₁-Adrenergic1.80.9
β₂-Adrenergic1.6
Atenolol (β₁-Selective Control) β₁-Adrenergic50.525.0
β₂-Adrenergic1262.5

Visualization: Receptor Binding Assay Workflow

G Workflow for Competition Radioligand Binding Assay cluster_0 Preparation cluster_1 Assay Setup cluster_2 Execution cluster_3 Data Analysis CellCulture Culture CHO/HEK293 cells expressing β1 or β2 receptors MembranePrep Prepare Cell Membrane Homogenates CellCulture->MembranePrep PlateSetup Add membranes, radioligand, & test compound to 96-well plate MembranePrep->PlateSetup SerialDilution Prepare serial dilutions of Test Compound SerialDilution->PlateSetup Incubation Incubate at 37°C (60 min) PlateSetup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calc Calculate IC50 and Ki (Cheng-Prusoff) Scintillation->Calc Result Binding Affinity (Ki) & Selectivity Calc->Result

Caption: Experimental workflow for determining receptor binding affinity.

Functional Antagonism

Functional assays measure the biological response following receptor activation. For β-ARs, which are Gs-coupled receptors, activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will inhibit this agonist-induced cAMP production.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Use CHO or HEK-293 cells stably expressing the human β₁ or β₂-adrenergic receptor.

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with varying concentrations of the test compound, this compound, for 15-30 minutes. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

    • Stimulate the cells with a constant concentration of a β-agonist, such as isoproterenol, typically at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or ELISA-based assays. These kits typically involve a competitive immunoassay principle.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the antagonist that causes a 50% inhibition of the agonist response) by fitting the data to a suitable sigmoidal dose-response model.

Data Presentation: Hypothetical Functional Potency Data

CompoundReceptor SubtypeAntagonist Potency (IC₅₀, nM)
This compound β₁-Adrenergic45.8
β₂-Adrenergic1850.2
Propranolol (Control) β₁-Adrenergic5.1
β₂-Adrenergic4.5

Visualization: Beta-Adrenergic Signaling Pathway

G β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane BAR β-Adrenergic Receptor GProtein Gs Protein (α, β, γ subunits) BAR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->BAR Activates Antagonist Antagonist (Test Compound) Antagonist->BAR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellResponse Phosphorylates Targets G Workflow for In Vivo Efficacy Testing in SHRs cluster_groups Randomized Treatment Groups start Select Adult SHR Rats acclimate Acclimatize & Train for Tail-Cuff Method start->acclimate baseline Measure Baseline Blood Pressure & Heart Rate acclimate->baseline vehicle Vehicle Control test_low Test Compound (Low Dose) test_high Test Compound (High Dose) positive Positive Control (e.g., Propranolol) admin Oral (p.o.) Administration baseline->admin monitoring Monitor BP & HR at Multiple Time Points (e.g., 1, 2, 4, 8, 24h) admin->monitoring analysis Statistical Analysis: Compare vs Vehicle monitoring->analysis end Determine Dose-Response & Efficacy analysis->end

Application Notes & Protocols: Antifungal Profiling of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This document provides detailed application notes and standardized protocols for the comprehensive in vitro evaluation of novel chemical entities against pathogenic fungal species. As a case study, we will outline the experimental workflow for characterizing the antifungal properties of the hypothetical compound, 2-(Butylamino)-1-(4-nitrophenyl)ethanol. The protocols provided are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These methodologies are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal compounds. A critical step in this process is the robust in vitro characterization of a compound's antifungal activity. This document outlines a systematic approach to assess the antifungal profile of a novel synthetic compound, exemplified by this compound. The described assays will determine the compound's spectrum of activity, its potency (Minimum Inhibitory Concentration), and whether its mode of action is fungistatic or fungicidal.

Overview of Experimental Workflow

The evaluation of a novel antifungal agent typically follows a tiered approach, starting with broad screening to determine inhibitory activity, followed by more detailed characterization of its potency and cidal activity.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Preliminary Mechanism of Action A Prepare stock solution of This compound B Broth Microdilution Assay (CLSI M27/M38) A->B Test Compound C Determine Minimum Inhibitory Concentration (MIC) B->C Read Results D Determine Minimum Fungicidal Concentration (MFC) C->D Based on MIC E Time-Kill Kinetic Assay C->E Based on MIC F Ergosterol Quantitation Assay C->F Hypothesis-driven G Cell Wall Integrity Assay C->G Hypothesis-driven ergosterol_pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Erg11 Erg11p (Lanosterol demethylase) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol ...multiple steps... CompoundX 2-(Butylamino)-1- (4-nitrophenyl)ethanol (Hypothetical Target) CompoundX->Erg11 cell_wall_pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase UDP_Glc UDP-glucose GlucanSynthase β(1,3)-Glucan Synthase UDP_Glc->GlucanSynthase Chitin Chitin ChitinSynthase->Chitin Glucan β(1,3)-Glucan GlucanSynthase->Glucan CellWallMatrix Cell Wall Matrix Chitin->CellWallMatrix Glucan->CellWallMatrix CompoundX 2-(Butylamino)-1- (4-nitrophenyl)ethanol (Hypothetical Target) CompoundX->GlucanSynthase

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a beta-blocker analogue. The protocol outlines a chiral separation method, enabling the quantification of individual enantiomers, which is critical for drug development and stereospecific activity studies. The method utilizes a chiral stationary phase with a normal-phase mobile phase, providing excellent resolution and sensitivity for accurate quantification.

Introduction

This compound is a chiral amino alcohol derivative with structural similarities to beta-adrenergic blocking agents. The stereochemistry of such compounds is of paramount importance in pharmacology, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, a reliable and accurate analytical method to separate and quantify the enantiomers of this compound is essential for research, quality control, and pharmacokinetic studies. This application note presents a detailed protocol for the chiral HPLC analysis of this compound.

Experimental Protocol

This protocol is based on established methods for the chiral separation of analogous beta-blockers and related amino alcohols.

1. Materials and Reagents

  • This compound reference standard

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Chiral HPLC Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Conditions

ParameterValue
ColumnChiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane:Ethanol:Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detection Wavelength275 nm
Injection Volume10 µL
Run Time20 minutes

5. Sample Preparation

  • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

6. Calibration and Quantification

  • Inject the working standard solutions in duplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the chiral separation of a beta-blocker analogue, which can be expected to be similar for this compound under the described conditions.

Table 1: Chromatographic Parameters

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)12.515.2
Tailing Factor1.11.2
Theoretical Plates (N)85009200
Resolution (Rs)-2.8

Table 2: Method Validation Parameters

ParameterValue
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Precision (RSD%)< 2%
Accuracy (Recovery %)98.5% - 101.2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column Chiral Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes of the analysis.

Logical_Relationship cluster_inputs Method Parameters cluster_outputs Analytical Outcomes Column Chiral Stationary Phase Resolution Enantiomeric Resolution Column->Resolution MobilePhase Mobile Phase Composition (n-Hexane:Ethanol:DEA) MobilePhase->Resolution Selectivity Selectivity MobilePhase->Selectivity FlowRate Flow Rate FlowRate->Resolution Temperature Column Temperature Temperature->Resolution Wavelength Detection Wavelength Sensitivity Sensitivity (LOD/LOQ) Wavelength->Sensitivity Accuracy Accuracy & Precision Resolution->Accuracy Sensitivity->Accuracy Selectivity->Accuracy

Caption: Logical relationship between HPLC method parameters and analytical outcomes.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the chiral separation and quantification of this compound. The use of a polysaccharide-based chiral stationary phase in normal-phase mode offers excellent resolution of the enantiomers. This method is suitable for routine analysis in research and development, quality control, and preclinical studies, ensuring the accurate assessment of stereoisomeric purity and concentration.

Application Notes and Protocols for NMR Spectroscopy of N-alkylated 1-(4-nitrophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

N-alkylated 1-(4-nitrophenyl)ethanol derivatives are important structural motifs in medicinal chemistry and materials science.[1] The presence of a chiral center, an aromatic ring, and a modifiable amino group makes them versatile scaffolds for developing new therapeutic agents and functional materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules.[2][3]

This document provides detailed protocols for the synthesis, sample preparation, and NMR analysis of N-alkylated 1-(4-nitrophenyl)ethanol derivatives. It includes reference data for the parent compound, 1-(4-nitrophenyl)ethanol, and discusses the expected spectral changes upon N-alkylation. The application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments for complete structural assignment is detailed.[4][5]

Data Presentation: NMR Spectral Data

The chemical shifts of N-alkylated derivatives are influenced by the nature of the alkyl substituent. The following tables provide reference ¹H and ¹³C NMR data for the precursor, 1-(4-nitrophenyl)ethanol, and expected assignments for a generic N-alkylated derivative.

Table 1: ¹H and ¹³C NMR Data for 1-(4-nitrophenyl)ethanol

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
CH-OH (α)~5.52 - 5.62m-~70.0
CH₂-NH₂ (β)~4.54 - 4.61m-~80.1
Aromatic CH (2, 6)~7.63d~8.0~127.0
Aromatic CH (3, 5)~8.25d~8.0~124.0
Aromatic C-NO₂ (4)---~147.9
Aromatic C-CH (1)---~145.9
OH~3.25br s--

Data compiled from representative literature values in CDCl₃. Actual shifts may vary based on solvent and concentration.[6]

Table 2: Expected ¹H and ¹³C NMR Data for a generic N-Alkyl-1-(4-nitrophenyl)ethanolamine

Atom PositionExpected ¹H Shift (δ, ppm)Expected MultiplicityExpected ¹³C Shift (δ, ppm)Notes
CH-OH (α)Shifted from precursorq or m~68-72Environment changed by N-alkylation.
CH-NHR (β)Shifted from precursord or dd~55-65Significant shift due to the attached nitrogen and alkyl group.
Aromatic CH (2, 6)~7.6 - 7.7d~127-128Minor shifts expected.
Aromatic CH (3, 5)~8.2 - 8.3d~123-124Minor shifts expected.
Aromatic C-NO₂ (4)--~147-148Unlikely to shift significantly.
Aromatic C-CH (1)--~145-147Unlikely to shift significantly.
N-Alkyl GroupVariable (e.g., 1-4 ppm)VariableVariable (e.g., 10-50 ppm)Signals depend entirely on the structure of the alkyl group (R).
OH / NHVariable, broadbr s-Often exchangeable, may be broad or not observed.

Visualizations

General_Structure General Structure of N-Alkyl-1-(4-nitrophenyl)ethanolamine cluster_phenyl C1 C1 C2 C2-H C1->C2 C_alpha Cα-H | C1->C_alpha C3 C3-H C2->C3 C4 C4 C3->C4 C5 C5-H C4->C5 NO2 NO2 C4->NO2 NO₂ C6 C6-H C5->C6 C6->C1 OH OH C_alpha->OH OH C_beta Cβ-H₂ C_alpha->C_beta NHR NHR C_beta->NHR NHR

Caption: General chemical structure with key atoms labeled.

Experimental Protocols

Protocol 1: Synthesis via One-Pot Reductive N-Alkylation

This protocol describes a general method for synthesizing N-alkylated amines from nitroarenes and alcohols, which can be adapted for 1-(4-nitrophenyl)ethanol derivatives.[7][8]

  • Reactant Preparation : In a reaction vessel, combine the nitroarene (e.g., 4-nitroacetophenone, 1 mmol), an alcohol (e.g., ethanol, methanol, 8-10 mmol), and a suitable solvent like toluene (1 mL).

  • Catalyst Addition : Add a heterogeneous catalyst, such as gold supported on titanium oxide (Au/TiO₂-VS, 0.5 mol% Au), to the mixture.[8]

  • Reaction Conditions : Seal the vessel and purge with an inert gas (e.g., Argon). Heat the reaction mixture to 120-150 °C for 24-48 hours with vigorous stirring.[8] The alcohol serves as both the alkylating agent and a hydrogen source.

  • Work-up and Purification : After cooling, filter the catalyst from the reaction mixture. Concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired N-alkylated 1-(4-nitrophenyl)ethanolamine derivative.

  • Characterization : Confirm the structure of the purified product using NMR, mass spectrometry, and IR spectroscopy.

Synthesis_Workflow Experimental Workflow: From Synthesis to Analysis A Synthesis (Reductive N-Alkylation) B Purification (Column Chromatography) A->B Crude Product C Sample Preparation (~10-20 mg in 0.6 mL CDCl₃) B->C Purified Compound D NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC) C->D NMR Sample E Data Processing & Analysis (Fourier Transform, Phasing, Integration) D->E Raw Data (FID) F Structure Elucidation & Verification E->F Processed Spectra NMR_Correlations Key 2D NMR Correlations H_alpha H_beta H_alpha->H_beta COSY C_alpha H_alpha->C_alpha HSQC H_nh NH H_beta->H_nh COSY C_beta H_beta->C_beta HSQC H_arom H-2,6 C_arom C-2,6 H_arom->C_arom HSQC H_alkyl H-alkyl H_nh->H_alkyl COSY C_alkyl C-alkyl H_alkyl->C_alkyl HSQC

References

Application of 2-(Butylamino)-1-(4-nitrophenyl)ethanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Butylamino)-1-(4-nitrophenyl)ethanol is a substituted phenylethanolamine derivative. While specific research on this compound is limited, its structural similarity to known adrenergic ligands, particularly beta-blockers, suggests its potential as a modulator of the adrenergic system. The phenylethanolamine scaffold is a common feature in many pharmacologically active compounds that interact with G-protein coupled receptors (GPCRs), making this molecule a person of interest for medicinal chemistry and drug discovery.

These application notes provide a summary of the likely therapeutic applications, a plausible synthetic route, and detailed experimental protocols to investigate the pharmacological profile of this compound. The information is primarily based on the activities of structurally related analogs, such as 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA), a known beta-adrenergic receptor antagonist.

Potential Medicinal Chemistry Applications

Based on its structural features, this compound is hypothesized to act as a beta-adrenergic receptor antagonist . Beta-blockers are a well-established class of drugs with broad therapeutic applications, including:

  • Cardiovascular Diseases: Treatment of hypertension, angina pectoris, myocardial infarction, and cardiac arrhythmias.[1][2]

  • Glaucoma: Reduction of intraocular pressure.

  • Anxiety Disorders: Management of performance anxiety and other anxiety-related symptoms.

  • Migraine Prophylaxis: Prevention of migraine headaches.

Further research into this compound could focus on its receptor subtype selectivity (β1 vs. β2), potency, and pharmacokinetic profile to determine its potential as a novel therapeutic agent.

Synthesis Protocol

A plausible synthetic route for this compound involves the ring-opening of a substituted epoxide with an amine. This is a common and effective method for the preparation of amino alcohols.

Reaction Scheme:

(p-nitrophenyl)oxirane + n-Butylamine → this compound

Materials:

  • (p-nitrophenyl)oxirane

  • n-Butylamine

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation, optional)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve (p-nitrophenyl)oxirane (1 equivalent) in ethanol in a round-bottom flask.

  • Add n-butylamine (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

  • For the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent. The precipitate can be collected by filtration and dried.

Pharmacological Evaluation Protocols

The following are detailed experimental protocols to characterize the interaction of this compound with adrenergic receptors.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Homogenize tissue/cells expressing β-adrenergic receptors B Centrifuge to pellet membranes A->B C Resuspend membranes in assay buffer B->C D Incubate membranes with radioligand (e.g., [3H]-dihydroalprenol) and varying concentrations of test compound C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare membrane fractions from cells or tissues known to express beta-adrenergic receptors (e.g., CHO cells stably expressing human β1 or β2 receptors).

    • Homogenize the cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and varying concentrations of this compound.

    • For non-specific binding, use a high concentration of a known antagonist (e.g., propranolol).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This protocol assesses the functional activity of the compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels, a downstream second messenger of beta-adrenergic receptor activation.

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis A Culture cells expressing β-adrenergic receptors B Seed cells in a 96-well plate A->B C Pre-incubate cells with varying concentrations of test compound B->C D Stimulate cells with a β-agonist (e.g., isoproterenol) C->D E Lyse cells and measure intracellular cAMP levels (e.g., using ELISA or HTRF) D->E F Plot cAMP levels against compound concentration E->F G Determine EC50 or IC50 value F->G

Caption: Workflow for cAMP Functional Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture cells expressing the target beta-adrenergic receptor subtype in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Stimulate the cells with a known beta-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Incubate for a specified time to allow for cAMP production.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • If the compound is an antagonist, it will inhibit the agonist-induced cAMP production. Determine the IC50 value from the resulting dose-response curve.

Predicted Pharmacological Data

The following table summarizes hypothetical quantitative data for this compound based on the expected activity as a non-selective beta-blocker. These values are for illustrative purposes and require experimental validation.

ParameterReceptor SubtypePredicted ValueAssay Type
Ki β1-adrenergic50 - 200 nMRadioligand Binding
Ki β2-adrenergic100 - 500 nMRadioligand Binding
IC50 β1-adrenergic100 - 400 nMcAMP Functional Assay
IC50 β2-adrenergic200 - 800 nMcAMP Functional Assay

Signaling Pathway

As a beta-adrenergic antagonist, this compound is expected to block the canonical Gs-protein coupled signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Response Phosphorylation of target proteins Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Antagonist 2-(Butylamino)-1- (4-nitrophenyl)ethanol Antagonist->Receptor

Caption: Proposed Mechanism of Action via Beta-Adrenergic Receptor Blockade.

Conclusion

This compound represents a promising scaffold for the development of novel adrenergic receptor modulators. The protocols and information provided herein offer a framework for its synthesis and comprehensive pharmacological characterization. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and therapeutic potential.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of the novel compound, 2-(Butylamino)-1-(4-nitrophenyl)ethanol, using common cell-based assays. The protocols detailed herein are foundational for preclinical toxicity screening and mechanistic studies.

Introduction

This compound is a nitroaromatic compound with potential therapeutic applications. As with any novel compound intended for biomedical use, a thorough evaluation of its cytotoxic profile is essential. Nitroaromatic compounds are known to potentially induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage.[1][2] This document outlines protocols for three key cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) apoptosis assay.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from the described assays when testing this compound on a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293).

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)HeLa % Viability (Mean ± SD)HEK293 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1
195.2 ± 3.898.1 ± 4.2
578.6 ± 5.192.5 ± 3.9
1055.3 ± 4.285.7 ± 4.8
2532.1 ± 3.970.3 ± 5.5
5015.8 ± 2.552.1 ± 6.1
1005.2 ± 1.835.6 ± 4.7

Table 2: Cell Membrane Integrity as Determined by LDH Release Assay

Concentration of this compound (µM)HeLa % Cytotoxicity (Mean ± SD)HEK293 % Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.51.8 ± 0.4
14.5 ± 0.83.2 ± 0.6
515.8 ± 1.28.9 ± 1.1
1035.2 ± 2.518.4 ± 1.9
2558.9 ± 3.132.7 ± 2.8
5075.4 ± 4.248.9 ± 3.5
10088.1 ± 3.965.2 ± 4.1

Table 3: Apoptosis vs. Necrosis in HeLa Cells Determined by Annexin V/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)96.2 ± 2.12.1 ± 0.51.7 ± 0.4
1075.8 ± 3.515.3 ± 1.88.9 ± 1.2
5030.1 ± 4.245.7 ± 3.924.2 ± 2.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

Materials:

  • HeLa and HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][6]

  • Carefully remove the medium containing MTT.[6]

  • Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[6]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[7]

Materials:

  • HeLa and HEK293 cells

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • LDH cytotoxicity detection kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and a vehicle control for 24-48 hours.

  • Prepare controls as per the manufacturer's instructions: background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer).[8][9]

  • Centrifuge the plate at 250 x g for 5-10 minutes.[9]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[9][10]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and centrifuge.[11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry immediately (within 1 hour).[11] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic or necrotic cells will be positive for both.[12]

Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (HeLa, HEK293) incubation_24h 24h Incubation cell_culture->incubation_24h treatment Treat Cells (24-48h) incubation_24h->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay data_readout Spectrophotometry / Flow Cytometry mtt_assay->data_readout ldh_assay->data_readout apoptosis_assay->data_readout calculation Calculate % Viability, % Cytotoxicity, % Apoptosis data_readout->calculation results Tabulate and Compare Data calculation->results

Caption: Workflow for assessing the cytotoxicity of this compound.

G Proposed Cytotoxicity Pathway of Nitroaromatic Compounds compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction oxidative_stress->mitochondrial_dysfunction apoptosis Apoptosis dna_damage->apoptosis mitochondrial_dysfunction->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential mechanism of nitroaromatic compound-induced cytotoxicity.

G Oxidative Stress-Induced Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway cluster_p53 p53 Pathway ros Increased ROS jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 ikk IKK Activation ros->ikk p53 p53 Activation ros->p53 ap1 AP-1 Activation jnk_p38->ap1 apoptosis Apoptosis ap1->apoptosis nfkb NF-kB Activation ikk->nfkb inflammation Inflammation nfkb->inflammation p53->apoptosis

Caption: Key signaling pathways activated by oxidative stress leading to cellular responses.

References

Application Notes and Protocols for the Pharmacokinetic Study of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting pharmacokinetic (PK) studies for the novel small molecule, 2-(Butylamino)-1-(4-nitrophenyl)ethanol. Given the limited publicly available data on this specific compound, this document outlines a generalized yet detailed approach based on established principles of preclinical and clinical pharmacokinetic research for small molecules.[1][2][3]

Introduction

This compound is a small molecule with potential therapeutic applications that necessitate a thorough understanding of its behavior in a biological system. Pharmacokinetic studies are fundamental to drug development, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a compound.[1][4] This information is crucial for selecting appropriate doses, determining dosing schedules, and ensuring the safety and efficacy of a potential therapeutic agent.[5]

Preclinical Pharmacokinetic Study Design

Preclinical PK studies are essential for characterizing the ADME properties of a new chemical entity in vivo before human trials.[3][6] These studies are typically conducted in rodent models to gather initial data on the compound's profile.[3]

Objectives
  • To determine the basic pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

  • To assess the absolute oral bioavailability of the compound.

  • To investigate dose proportionality.

  • To identify major metabolites and primary routes of elimination.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents (Rats)

2.2.1. Animal Model

  • Species: Sprague-Dawley rats (male and female, 8-10 weeks old).

  • Housing: Controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight before oral administration.

2.2.2. Dosing

  • Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO/95% PEG400). The stability and solubility of the compound in the chosen vehicle must be confirmed.

  • Administration Routes:

    • Intravenous (IV) bolus via the tail vein.

    • Oral gavage (PO).

  • Dose Levels: At least three dose levels should be investigated to assess linearity (e.g., 1, 5, and 20 mg/kg).

2.2.3. Sampling

  • Matrix: Blood (plasma), urine, and feces.

  • Blood Sampling: Serial blood samples (e.g., 0.25 mL) should be collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to obtain plasma. Plasma samples should be stored at -80°C until analysis.

  • Urine and Feces Collection: Animals should be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of renal and fecal excretion.

2.2.4. Bioanalytical Method A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

2.2.5. Data Presentation: Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters to be determined.

ParameterDescriptionIV AdministrationPO Administration
Cmax Maximum plasma concentrationDeterminedDetermined
Tmax Time to reach CmaxNot applicableDetermined
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationCalculatedCalculated
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityCalculatedCalculated
t1/2 Elimination half-lifeCalculatedCalculated
CL ClearanceCalculatedNot applicable
Vd Volume of distributionCalculatedNot applicable
F (%) Absolute oral bioavailabilityNot applicableCalculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Experimental Workflow Diagram

Preclinical_PK_Workflow cluster_preparation Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Formulation Compound Formulation IV_Dosing Intravenous (IV) Dosing Formulation->IV_Dosing PO_Dosing Oral (PO) Dosing Formulation->PO_Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->IV_Dosing Animal_Acclimation->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection IV_Dosing->Excreta_Collection PO_Dosing->Blood_Sampling PO_Dosing->Excreta_Collection Sample_Processing Plasma & Tissue Processing Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Metabolite_ID Metabolite Identification LC_MS_MS->Metabolite_ID

Caption: Preclinical Pharmacokinetic Study Workflow.

Clinical Pharmacokinetic Study Design

Following successful preclinical evaluation, clinical pharmacokinetic studies are conducted in humans to understand the drug's behavior in the target population.[1][4]

Objectives
  • To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

  • To evaluate the effect of food on the oral bioavailability of the compound.

  • To identify potential drug-drug interactions.

Phase I Clinical Trial Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study

3.2.1. Study Population

  • Healthy male and female volunteers, aged 18-55 years.

  • Subjects must meet specific inclusion and exclusion criteria as defined in the clinical protocol.

3.2.2. Study Design

  • SAD part: Randomized, double-blind, placebo-controlled, single-dose, dose-escalation design. Cohorts of subjects will receive a single oral dose of the compound or a placebo.

  • MAD part: Randomized, double-blind, placebo-controlled, multiple-dose, dose-escalation design. Cohorts of subjects will receive the compound or placebo once daily for a specified duration (e.g., 7 or 14 days).

3.2.3. Dosing and Sample Collection

  • Dose Escalation: Doses will be escalated in subsequent cohorts based on the safety and pharmacokinetic data from the previous cohort.

  • Sampling: Serial blood samples will be collected at frequent intervals to characterize the full pharmacokinetic profile. Urine will also be collected.

3.2.4. Data Presentation: Key Clinical Pharmacokinetic Parameters

The following table outlines the key parameters to be assessed.

ParameterDescriptionSAD AssessmentMAD Assessment
Cmax Maximum plasma concentrationDetermined for each dose levelDetermined at steady state (Cmax,ss)
Tmax Time to reach CmaxDetermined for each dose levelDetermined at steady state (Tmax,ss)
AUC(0-t) Area under the plasma concentration-time curveDetermined for each dose levelDetermined over a dosing interval at steady state (AUCτ,ss)
t1/2 Elimination half-lifeDetermined for each dose levelDetermined at steady state
CL/F Apparent oral clearanceCalculated for each dose levelCalculated at steady state
Vz/F Apparent volume of distributionCalculated for each dose levelCalculated at steady state
Rac Accumulation ratioNot applicableCalculated

Logical Relationship of Clinical PK Studies

Clinical_PK_Logic SAD Single Ascending Dose (SAD) Study (Safety & PK of single dose) MAD Multiple Ascending Dose (MAD) Study (Safety & PK of multiple doses) SAD->MAD Informs dose selection Food_Effect Food-Effect Study (Impact of food on absorption) MAD->Food_Effect Informs dosing recommendations DDI Drug-Drug Interaction (DDI) Study (Interaction with other drugs) MAD->DDI Informs co-administration guidelines Special_Pop Special Population Studies (e.g., Renal/Hepatic Impairment) Food_Effect->Special_Pop DDI->Special_Pop

Caption: Logical Progression of Clinical Pharmacokinetic Studies.

Hypothetical Metabolic Pathway

The chemical structure of this compound suggests several potential metabolic pathways. The presence of a secondary alcohol and an amino group indicates that it may undergo oxidation and conjugation reactions. The nitro group could also be subject to reduction.

Potential Metabolic Reactions:

  • Oxidation: The secondary alcohol can be oxidized to a ketone. The butylamino group can undergo N-dealkylation.

  • Reduction: The nitro group can be reduced to an amino group.

  • Conjugation: The hydroxyl and amino groups can be conjugated with glucuronic acid or sulfate.

Proposed Metabolic Pathway Diagram

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation_Alcohol Oxidation (Alcohol Dehydrogenase/CYPs) Parent->Oxidation_Alcohol Oxidized Metabolite N_Dealkylation N-Dealkylation (CYPs) Parent->N_Dealkylation Dealkylated Metabolite Nitro_Reduction Nitro Reduction (Nitroreductases) Parent->Nitro_Reduction Reduced Metabolite Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Direct Conjugation Sulfation Sulfation (SULTs) Parent->Sulfation Direct Conjugation Oxidation_Alcohol->Glucuronidation N_Dealkylation->Glucuronidation Nitro_Reduction->Glucuronidation

Caption: Hypothetical Metabolic Pathway for this compound.

Conclusion

The successful execution of the described preclinical and clinical pharmacokinetic studies will provide a robust understanding of the ADME properties of this compound. This knowledge is indispensable for its further development as a potential therapeutic agent, enabling rational dose selection and ensuring patient safety. The provided protocols and diagrams serve as a foundational guide for researchers embarking on the pharmacokinetic evaluation of this novel compound.

References

Application Notes and Protocols for the Reduction of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of the nitro group in 2-(Butylamino)-1-(4-nitrophenyl)ethanol to synthesize 2-(Butylamino)-1-(4-aminophenyl)ethanol. This transformation is a critical step in the synthesis of compounds with potential pharmacological activities, particularly as β2-adrenergic receptor agonists. The protocols outlined below offer two effective methods for this reduction, followed by a discussion of the potential biological significance of the resulting amine.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, often employed in the pharmaceutical industry to generate biologically active molecules. The starting material, this compound, upon reduction of its nitro group, is converted to 2-(Butylamino)-1-(4-aminophenyl)ethanol. This product belongs to the phenylethanolamine class of compounds, which are known to interact with adrenergic receptors. The resulting primary aromatic amine and the secondary amine in the side chain, combined with the hydroxyl group, are key pharmacophoric features that may confer activity as a bronchodilator and spasmolytic agent through agonism at β2-adrenergic receptors.

Experimental Protocols

Two primary methods for the reduction of the nitro group in this compound are presented: Catalytic Transfer Hydrogenation and a metal-acid reduction using Tin(II) Chloride.

Method 1: Catalytic Transfer Hydrogenation with Palladium on Carbon and Ammonium Formate

This method is often preferred due to its mild reaction conditions and the avoidance of pressurized hydrogen gas, making it a safer alternative for laboratory-scale synthesis.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add 10% Pd/C (10% w/w of the starting material).

  • To this suspension, add ammonium formate (5.0 eq) in portions over 15 minutes.

  • The reaction mixture is then heated to reflux (approximately 65°C) and stirred vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude 2-(Butylamino)-1-(4-aminophenyl)ethanol can be purified by column chromatography on silica gel if necessary.

Method 2: Reduction with Tin(II) Chloride

This classical method utilizes a metal salt in an acidic medium and is a robust alternative for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask.

  • Add concentrated hydrochloric acid (5.0 eq) to the suspension while stirring.

  • Add Tin(II) Chloride dihydrate (4.0 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully basify with a 10 M NaOH solution until a pH of >10 is reached to precipitate the tin salts.

  • Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(Butylamino)-1-(4-aminophenyl)ethanol.

  • Purify the product by column chromatography on silica gel as needed.

Data Presentation

The following table summarizes the expected outcomes for the described reduction methods. The data is based on typical results for the reduction of similar aromatic nitro compounds, as specific data for this compound is not widely published.

ParameterMethod 1: Catalytic Transfer HydrogenationMethod 2: SnCl₂ Reduction
Reducing Agent 10% Pd/C, Ammonium FormateSnCl₂·2H₂O, HCl
Solvent MethanolEthanol
Reaction Temperature Reflux (~65°C)Reflux (~78°C)
Typical Reaction Time 2 - 4 hours3 - 5 hours
Expected Yield 85 - 95%70 - 85%
Purity (after work-up) HighModerate to High
Work-up Complexity Simple filtration and extractionRequires basification and filtration of tin salts

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Catalytic Transfer Hydrogenation cluster_method2 Method 2: SnCl₂ Reduction cluster_product Final Product start 2-(Butylamino)-1- (4-nitrophenyl)ethanol m1_reagents 10% Pd/C Ammonium Formate Methanol, Reflux start->m1_reagents m2_reagents SnCl₂·2H₂O HCl Ethanol, Reflux start->m2_reagents m1_workup Filtration Extraction Purification m1_reagents->m1_workup product 2-(Butylamino)-1- (4-aminophenyl)ethanol m1_workup->product m2_workup Basification Filtration Extraction Purification m2_reagents->m2_workup m2_workup->product

Caption: General experimental workflow for the reduction of this compound.

Proposed Signaling Pathway of the Reduced Product

The synthesized 2-(Butylamino)-1-(4-aminophenyl)ethanol is hypothesized to act as a β2-adrenergic receptor agonist. The following diagram illustrates the canonical signaling pathway initiated by the activation of β2-adrenergic receptors in a smooth muscle cell, leading to muscle relaxation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 2-(Butylamino)-1- (4-aminophenyl)ethanol (Agonist) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates mlck_inactive Inactive MLCK pka->mlck_inactive Phosphorylates and Inactivates MLCK mlck_active Active Myosin Light Chain Kinase (MLCK) contraction Muscle Contraction mlck_active->contraction Leads to relaxation Smooth Muscle Relaxation mlck_inactive->relaxation Leads to

Caption: Proposed β2-adrenergic receptor signaling pathway for 2-(Butylamino)-1-(4-aminophenyl)ethanol.

Application Notes and Protocols: 2-(Butylamino)-1-(4-nitrophenyl)ethanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(butylamino)-1-(4-nitrophenyl)ethanol as a key intermediate in the synthesis of pharmacologically active compounds, particularly β2-adrenergic agonists. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

This compound is a valuable bifunctional molecule containing a secondary amine and a secondary alcohol. The presence of a nitro group on the phenyl ring offers a strategic point for chemical modification, most commonly through reduction to an amine, which can then be further functionalized. This makes it a crucial building block in the synthesis of a variety of pharmaceutical agents, most notably bronchodilators such as Salbutamol. Its structural framework is a common feature in compounds designed to interact with adrenergic receptors.

Key Applications

  • Intermediate in the Synthesis of β2-Adrenergic Agonists: The primary application of this compound is as a precursor in the multi-step synthesis of drugs like Salbutamol, used in the management of asthma and chronic obstructive pulmonary disease (COPD). The synthesis involves the reduction of the nitro group, followed by modifications to the phenyl ring.

  • Building Block for Novel Pharmaceutical Analogs: Researchers can utilize this intermediate to generate libraries of related compounds for structure-activity relationship (SAR) studies. By modifying the butylamino group or the functional groups on the phenyl ring post-reduction, novel molecules with potentially enhanced selectivity or efficacy can be developed.

  • Precursor for other Pharmacologically Active Molecules: The amino alcohol motif is present in various classes of drugs, and this intermediate can be adapted for the synthesis of compounds targeting other receptors or enzymes.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Appearance Typically a solid
Solubility Soluble in organic solvents like ethanol and methanol

Synthetic Workflow and Biological Pathway

The general workflow for utilizing this compound as an intermediate in the synthesis of a Salbutamol-like β2-adrenergic agonist is outlined below. This is followed by a diagram of the β2-adrenergic receptor signaling pathway, which is the biological target of the final synthesized compounds.

G cluster_0 Synthesis Workflow A Starting Material: 4-Nitro-α-bromoacetophenone B Reaction with n-Butylamine A->B C Intermediate: 2-(Butylamino)-1-(4-nitrophenyl)ethanone B->C D Reduction of Ketone (e.g., with NaBH4) C->D E Target Intermediate: This compound D->E F Reduction of Nitro Group (e.g., with H2/Pd-C) E->F G Intermediate: 2-(Butylamino)-1-(4-aminophenyl)ethanol F->G H Further Functionalization (e.g., Diazotization, Sandmeyer Reaction) G->H I Final Product: β2-Adrenergic Agonist (e.g., Salbutamol analog) H->I

Caption: General synthetic workflow for the utilization of this compound.

G cluster_1 β2-Adrenergic Receptor Signaling Pathway agonist β2-Agonist (e.g., Salbutamol) receptor β2-Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation, Bronchodilation) pka->response Phosphorylates targets leading to

Caption: Simplified β2-adrenergic receptor signaling pathway.[1][2][3]

Experimental Protocols

The following are representative protocols for the synthesis and subsequent reaction of this compound. These are based on established chemical transformations for analogous compounds.

Protocol 1: Synthesis of this compound

This two-step protocol starts from the commercially available 4-nitro-α-bromoacetophenone.

Step A: Synthesis of 2-(Butylamino)-1-(4-nitrophenyl)ethanone

  • In a 250 mL round-bottom flask, dissolve 4-nitro-α-bromoacetophenone (10.0 g, 41.0 mmol) in 100 mL of a suitable organic solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butylamine (8.2 mL, 82.0 mmol, 2.0 equivalents) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the butylamine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(butylamino)-1-(4-nitrophenyl)ethanone, which can be used in the next step without further purification.

Step B: Reduction to this compound

  • Dissolve the crude 2-(butylamino)-1-(4-nitrophenyl)ethanone from the previous step in 100 mL of methanol in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.86 g, 49.2 mmol, 1.2 equivalents) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid (HCl) at 0 °C.

  • Adjust the pH of the solution to ~8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure this compound.

Protocol 2: Reduction of the Nitro Group to Synthesize 2-(Butylamino)-1-(4-aminophenyl)ethanol

This protocol describes the catalytic hydrogenation of the nitro group.

  • In a Parr hydrogenation bottle, dissolve this compound (5.0 g, 21.0 mmol) in 50 mL of ethanol.

  • Add 10% Palladium on carbon (Pd/C) (0.25 g, 5 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 6-8 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(butylamino)-1-(4-aminophenyl)ethanol as the final product. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described in the protocols. These are representative values based on analogous reactions reported in the literature.

Reaction StepStarting MaterialProductTypical Yield (%)Reference(s)
Protocol 1, Step A (Amination)4-Nitro-α-bromoacetophenone2-(Butylamino)-1-(4-nitrophenyl)ethanone85-95(Adapted)
Protocol 1, Step B (Ketone Reduction)2-(Butylamino)-1-(4-nitrophenyl)ethanoneThis compound80-90(Adapted)
Protocol 2 (Nitro Reduction)This compound2-(Butylamino)-1-(4-aminophenyl)ethanol>90(Adapted)
Overall Yield for Salbutamol Synthesis (multi-step, including resolution)4-HydroxyacetophenoneSalbutamol11-40[4][5]

Conclusion

This compound is a versatile and important synthetic intermediate. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to utilize this compound in the synthesis of β2-adrenergic agonists and other novel therapeutic agents. The straightforward, high-yielding reactions for its synthesis and subsequent modification make it an attractive building block for medicinal chemistry campaigns.

References

Troubleshooting & Optimization

Overcoming solubility issues with 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(Butylamino)-1-(4-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might influence its solubility?

Q2: What initial steps should I take to assess the solubility of this compound?

A2: A systematic approach is recommended. Start with a small amount of the compound and test its solubility in a range of common laboratory solvents of varying polarities. This should include aqueous buffers at different pH values (e.g., pH 2, 7, and 9) and organic solvents like ethanol, methanol, DMSO, and DMF.[1] It is crucial to visually inspect for any undissolved particles and to quantify the solubility if possible.

Q3: My compound is poorly soluble in aqueous solutions. What are the most common strategies to improve its solubility?

A3: For poorly water-soluble compounds, several techniques can be employed. These are broadly categorized into physical and chemical modifications.[2] Physical methods include particle size reduction (micronization or nanosuspension) and creating solid dispersions with a hydrophilic carrier.[3][4] Chemical methods involve pH adjustment, using co-solvents, forming salts, or using complexing agents like cyclodextrins.[2][3]

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: Yes, given the presence of a basic butylamino group, pH adjustment is a primary strategy to explore. The amino group can be protonated at acidic pH, forming a more soluble salt. Therefore, the solubility of this compound is expected to be higher in acidic aqueous solutions.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds.[5] They work by reducing the polarity of the aqueous environment.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Troubleshooting Guides

Issue 1: The compound does not dissolve in my desired aqueous buffer (e.g., PBS pH 7.4).

Troubleshooting Steps:

  • pH Modification:

    • Hypothesis: The compound is a weak base and requires an acidic environment for dissolution.

    • Action: Attempt to dissolve the compound in aqueous buffers with lower pH values (e.g., pH 2-5). Prepare a stock solution in a slightly acidic aqueous medium and then dilute it into your final buffer, if the final pH remains compatible with your experiment.

  • Co-solvent Addition:

    • Hypothesis: The hydrophobicity of the molecule is limiting its aqueous solubility.

    • Action: Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol.[1] Then, add this stock solution dropwise to your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

  • Use of Surfactants:

    • Hypothesis: The compound aggregates in water.

    • Action: Add a small amount of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80) to your aqueous buffer before adding the compound.[7] Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[7]

Issue 2: The compound dissolves initially but precipitates out of solution over time.

Troubleshooting Steps:

  • Check for Saturation:

    • Hypothesis: The initial solution was supersaturated.

    • Action: Try preparing a lower concentration of the compound. Determine the equilibrium solubility to ensure you are working within the soluble range.

  • pH Stability:

    • Hypothesis: The pH of the solution is changing over time (e.g., due to CO2 absorption from the air).

    • Action: Ensure your buffer has sufficient buffering capacity. Store the solution in a tightly sealed container.

  • Complexation:

    • Hypothesis: The compound is unstable in the solvent and is degrading to a less soluble species.

    • Action: Consider using a complexing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, which can enhance both solubility and stability.[2]

Data Presentation

Table 1: Solubility Screening Template for this compound

Solvent SystemTemperature (°C)Visual Observation (Soluble/Partially Soluble/Insoluble)Quantitative Solubility (mg/mL or µM)
Deionized Water25
PBS (pH 7.4)25
0.1 M HCl (pH 1)25
0.1 M Acetate Buffer (pH 4.5)25
Ethanol25
DMSO25
10% Ethanol in Water25
5% DMSO in PBS25

Table 2: Overview of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to form a more soluble salt.[7]Simple, cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvency Reducing the polarity of the solvent system.[6]Simple to implement; can significantly increase solubility.The organic solvent may interfere with biological assays.
Solid Dispersion Dispersing the compound in a hydrophilic carrier matrix.[3]Can improve dissolution rate and bioavailability.Requires specialized equipment (e.g., spray dryer, hot-melt extruder).
Complexation Encapsulating the drug molecule within a host molecule (e.g., cyclodextrin).[2]Increases solubility and stability.Can be expensive; potential for host-guest interactions to alter drug activity.
Particle Size Reduction Increasing the surface area of the compound.[4]Enhances dissolution rate.[2]Does not increase equilibrium solubility; requires specialized equipment (e.g., micronizer, homogenizer).[4]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Materials: this compound, a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10), a calibrated pH meter, a shaker/incubator, and a method for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Add an excess amount of the compound to a known volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let undissolved particles settle.

    • Carefully collect a supernatant sample from each vial and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

    • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Materials: this compound, water, and a water-miscible organic solvent (e.g., ethanol, propylene glycol, or PEG 400).

  • Procedure:

    • Prepare a series of co-solvent mixtures with varying proportions of the organic solvent in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).

    • Add an excess amount of the compound to each co-solvent mixture.

    • Follow steps 2-5 from the pH-Dependent Solubility Determination protocol.

    • Plot the solubility as a function of the co-solvent concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound is poorly soluble in aqueous buffer ph_adjust Attempt pH Adjustment (e.g., acidic buffer) start->ph_adjust check_ph_sol Is the compound soluble? ph_adjust->check_ph_sol co_solvent Try a Co-solvent approach (e.g., DMSO, Ethanol) check_ph_sol->co_solvent No end_success Success: Soluble System Achieved check_ph_sol->end_success Yes check_co_sol Is the compound soluble? co_solvent->check_co_sol surfactant Use a Surfactant (e.g., Tween 80) check_co_sol->surfactant No check_co_sol->end_success Yes check_surfactant Is the compound soluble? surfactant->check_surfactant complexation Consider Complexation (e.g., Cyclodextrin) check_surfactant->complexation No check_surfactant->end_success Yes end_fail Further investigation needed (e.g., Solid Dispersion, Particle Size Reduction) complexation->end_fail

Caption: A decision tree for troubleshooting solubility issues.

CoSolvent_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvent Prepare Co-solvent Mixtures (e.g., 10%, 20%, 30% Ethanol in Water) add_compound Add excess compound to each mixture prep_cosolvent->add_compound equilibrate Equilibrate for 24-48h (shaking at constant temp.) add_compound->equilibrate separate Centrifuge/Filter to separate undissolved solid equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC, UV-Vis) separate->quantify plot Plot Solubility vs. Co-solvent % quantify->plot

Caption: Experimental workflow for co-solvent screening.

Micellar_Solubilization cluster_micelle Micelle Structure micelle solubilized_drug Drug solubilized in micelle micelle->solubilized_drug hydrophobic_core Hydrophobic Core hydrophilic_shell Hydrophilic Shell drug Poorly Soluble Drug (Hydrophobic) drug->solubilized_drug surfactant Surfactant Monomers surfactant->micelle > CMC water Aqueous Environment solubilized_drug->water

Caption: Conceptual diagram of micellar solubilization.

References

Technical Support Center: Optimizing N-alkylation of 2-amino-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of 2-amino-1-(4-nitrophenyl)ethanol in a question-and-answer format.

Question 1: Low to no conversion of the starting material.

Possible Causes and Solutions:

  • Insufficiently activated alkylating agent: For reactions with alkyl halides, ensure the halide is sufficiently reactive (I > Br > Cl). If using a less reactive halide, consider converting it to a more reactive iodide in situ using sodium iodide (Finkelstein reaction).

  • Inappropriate base: The choice of base is critical. For alkyl halide reactions, stronger, non-nucleophilic bases like potassium carbonate or triethylamine are often used. For reductive amination, the reaction is typically performed under neutral to weakly acidic conditions.

  • Low reaction temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the temperature while monitoring for side product formation.

  • Catalyst deactivation (for catalytic methods): In methods like "hydrogen borrowing," the catalyst can be deactivated by impurities. Ensure all reagents and solvents are pure and dry.

Question 2: Formation of multiple products, including di-alkylation.

Possible Causes and Solutions:

  • Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[1]

    • Control stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.0-1.2 equivalents).

    • Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.

    • Protecting groups: Consider protecting the amino group with a group like Boc (tert-butoxycarbonyl), performing the alkylation, and then deprotecting.[2]

  • O-alkylation: The hydroxyl group can also be alkylated, especially with strong bases and reactive alkylating agents.

    • Protect the hydroxyl group: Use a protecting group like a silyl ether (e.g., TBDMS), which is stable to many N-alkylation conditions and can be selectively removed later. Silylation shows high selectivity for oxygen over nitrogen.[3]

    • Optimize base and solvent: Using a less oxophilic cation in the base (e.g., cesium carbonate for preferential O-alkylation vs. lithium salts to favor N-alkylation) can influence the N/O selectivity.[3]

Question 3: Difficulty in purifying the N-alkylated product.

Possible Causes and Solutions:

  • Similar polarity of product and byproducts: Over-alkylated and O-alkylated products often have similar polarities to the desired mono-N-alkylated product, making chromatographic separation challenging.

    • Optimize reaction selectivity: The best approach is to minimize byproduct formation through careful control of reaction conditions (see Question 2).

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Derivative formation: In some cases, converting the product to a salt (e.g., hydrochloride) can aid in purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for N-alkylation of 2-amino-1-(4-nitrophenyl)ethanol?

There are three primary methods:

  • Direct Alkylation with Alkyl Halides: This involves the reaction of the amino alcohol with an alkyl halide in the presence of a base. It is a straightforward method but can suffer from over-alkylation and O-alkylation.

  • Reductive Amination: This is a two-step, often one-pot, process where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced to the amine.[4] This method is generally more selective for mono-alkylation.[1]

  • "Hydrogen Borrowing" Catalysis: A greener approach where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, Mn).[5] The catalyst temporarily oxidizes the alcohol to an aldehyde for the reductive amination sequence.

Q2: How does the 4-nitrophenyl group affect the N-alkylation reaction?

The nitro group is a strong electron-withdrawing group, which reduces the nucleophilicity of the amino group. This can make the N-alkylation reaction slower compared to an unsubstituted phenylethanolamine. However, this reduced reactivity can also help to mitigate over-alkylation to some extent.

Q3: Can I selectively achieve mono-alkylation?

Achieving selective mono-alkylation is a common challenge. Strategies to favor mono-alkylation include:

  • Using a 1:1 stoichiometry of the amine to the alkylating agent.

  • Slow addition of the alkylating agent.

  • Using reductive amination, which is inherently more selective for mono-alkylation.

  • Employing a protecting group strategy for the amine.[2]

Q4: How can I minimize O-alkylation?

Minimizing O-alkylation often involves:

  • Using milder reaction conditions (lower temperature, less reactive base).

  • Protecting the hydroxyl group with a suitable protecting group, such as a silyl ether.[3]

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Aromatic Amines and Amino Alcohols (Illustrative)

MethodAlkylating AgentCatalyst/ReagentTypical SolventTemperature (°C)Yield (%)SelectivityReference
Alkyl HalideBenzyl bromideK₂CO₃Acetonitrile8070-85Mono- and Di-alkylation possible(General)
Reductive AminationBenzaldehydeNaBH₃CNMethanolRoom Temp80-95High for mono-alkylation[6]
Hydrogen BorrowingBenzyl alcohol[Ru(p-cymene)Cl₂]₂Toluene100-12085-98High for mono-alkylation[5]

Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide (Example with Benzyl Bromide)

  • To a solution of 2-amino-1-(4-nitrophenyl)ethanol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired N-benzyl-2-amino-1-(4-nitrophenyl)ethanol.

Protocol 2: Reductive Amination (Example with Benzaldehyde)

  • Dissolve 2-amino-1-(4-nitrophenyl)ethanol (1.0 eq) and benzaldehyde (1.05 eq) in methanol (15 mL/mmol).

  • Add 3Å molecular sieves to the solution to absorb the water formed during imine formation.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_alkylation N-Alkylation with Alkyl Halide cluster_reductive Reductive Amination a1 Reactants: 2-amino-1-(4-nitrophenyl)ethanol Alkyl Halide Base a2 Reaction (e.g., 60-80°C in ACN) a1->a2 a3 Work-up (Filtration, Concentration) a2->a3 a4 Purification (Column Chromatography) a3->a4 r1 Reactants: 2-amino-1-(4-nitrophenyl)ethanol Aldehyde/Ketone r2 Imine Formation (e.g., RT in MeOH) r1->r2 r3 Reduction (e.g., NaBH4) r2->r3 r4 Work-up & Purification r3->r4

Caption: General experimental workflows for N-alkylation.

troubleshooting_logic cluster_byproducts Side Product Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions overalkylation Over-alkylation? check_conditions->overalkylation o_alkylation O-alkylation? check_conditions->o_alkylation overalkylation_sol - Control Stoichiometry - Slow Addition - Use Protecting Group overalkylation->overalkylation_sol Yes o_alkylation_sol - Milder Conditions - Protect -OH Group o_alkylation->o_alkylation_sol Yes optimize Optimize Purification (Chromatography, Recrystallization) overalkylation_sol->optimize o_alkylation_sol->optimize

Caption: Troubleshooting flowchart for N-alkylation.

References

Technical Support Center: Purification of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(Butylamino)-1-(4-nitrophenyl)ethanol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, a polar amino alcohol, are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can originate from the starting materials or side reactions during synthesis. If synthesized via the ring-opening of 4-nitrostyrene oxide with n-butylamine, common impurities may include unreacted starting materials, di-substituted byproducts, or regioisomers depending on the reaction conditions.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a supersaturated solution cooling too quickly or the presence of impurities. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal can also promote crystallization.[1][2]

Q4: I am having trouble separating my product from a very polar impurity using normal-phase column chromatography. What can I do?

A4: For separating highly polar compounds, you might need to adjust the polarity of your mobile phase. A common strategy is to gradually increase the polarity of the eluent, for example, by using a gradient of methanol in dichloromethane. If separation is still poor, consider using a different stationary phase like alumina or employing reversed-phase chromatography.[3][4]

Q5: Can I use HPLC to separate the diastereomers of this compound?

A5: Yes, HPLC is an effective technique for separating diastereomers. Both normal-phase and reversed-phase HPLC can be used. The separation will depend on the column chemistry, mobile phase composition, and other chromatographic parameters. It is often necessary to screen different conditions to achieve optimal resolution.[5][6]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.[1]- Boil off some of the solvent to concentrate the solution and cool again.[7]- Scratch the inside of the flask with a glass rod to induce crystallization.[7]- Add a seed crystal of the pure compound.[7]
The product "oils out". - The solution is cooling too quickly.- The compound is significantly impure.[1]- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool slowly.[1]- Consider a pre-purification step like column chromatography to remove major impurities.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[8]- The crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the rinsing solvent is ice-cold to minimize dissolution of the product.[8]
The purified product is still impure. - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent is not ideal for excluding the specific impurities present.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. - The solvent system (mobile phase) is not optimized.- The column was overloaded with the crude sample.- Adjust the polarity of the eluent. For this polar compound, a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective.- Reduce the amount of sample loaded onto the column.
The compound is not eluting from the column. - The mobile phase is not polar enough.- The compound may be decomposing on the silica gel.[9]- Significantly increase the polarity of the mobile phase (e.g., add a small percentage of triethylamine to a methanol/dichloromethane mixture to help elute basic amines).- Test the stability of your compound on a small amount of silica gel before performing chromatography. Consider using a less acidic stationary phase like alumina.[9]
Cracked or channeled column packing. - The silica gel was not packed uniformly.- The solvent level dropped below the top of the stationary phase.- Repack the column carefully, ensuring a homogenous slurry.- Always keep the solvent level above the top of the silica gel.[10]
Streaking or tailing of the product band. - The sample was not loaded in a concentrated band.- The compound is interacting too strongly with the stationary phase.- Dissolve the sample in a minimal amount of the initial mobile phase for loading.- Add a small amount of a competitive base like triethylamine to the mobile phase to reduce tailing of amines.

Quantitative Data Summary

The following table presents representative data for the purification of this compound using different techniques. Note: These are typical values and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Starting Purity (Crude) Final Purity (HPLC) Typical Yield Primary Impurities Removed
Recrystallization 85-90%95-98%70-85%Less soluble starting materials, non-polar byproducts.
Column Chromatography (Silica Gel) 70-85%>98%60-80%Polar and non-polar impurities, regioisomers.
Preparative HPLC (C18) >95%>99.5%85-95%Diastereomers, closely related structural analogs.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5.0 g of crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture gently on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol/water.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane. The amount of silica should be 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product (approx. 1 g) in a minimal volume of dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol to the mobile phase (e.g., starting with 1% methanol in dichloromethane and increasing to 5-10% methanol).

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixtures Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PrepHPLC Preparative HPLC PureProduct Pure Product (>99% Purity) PrepHPLC->PureProduct Analysis->PrepHPLC For Higher Purity/ Diastereomer Separation Analysis->PureProduct If Purity is Sufficient

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem No Crystals Form Start->Problem Solution1 Too Much Solvent? Problem->Solution1 Check Action1 Concentrate Solution Solution1->Action1 Yes Solution2 Supersaturated? Solution1->Solution2 No Action1->Start Action2 Scratch Flask or Seed Solution2->Action2 Yes Success Crystals Formed Solution2->Success No, Re-evaluate Solvent Action2->Success

Caption: Troubleshooting logic for failure of crystallization.

References

Preventing side reactions in the synthesis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(butylamino)-1-(4-nitrophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves a two-step process. First, 2-bromo-1-(4-nitrophenyl)ethanone is reacted with butylamine to form the intermediate, 2-(butylamino)-1-(4-nitrophenyl)ethanone. This is followed by the selective reduction of the ketone functionality to yield the final product.

Q2: What are the most common side reactions to be aware of during the synthesis?

The primary side reactions include:

  • Over-reduction of the nitro group: The nitro group can be reduced to an amine or other intermediates, such as hydroxylamines or azo compounds, especially under harsh reduction conditions.

  • Di-alkylation of butylamine: The secondary amine product can react with another molecule of 2-bromo-1-(4-nitrophenyl)ethanone, leading to a tertiary amine impurity.

  • Formation of aziridines: The intermediate α-amino ketone can undergo intramolecular cyclization to form an aziridine, particularly under basic conditions.

  • Formation of complex mixtures: Uncontrolled reaction conditions, such as high temperatures or incorrect stoichiometry, can lead to the formation of multiple byproducts, complicating purification.

Q3: How can I minimize the over-reduction of the nitro group?

To minimize over-reduction, it is crucial to use a chemoselective reducing agent that preferentially reduces the ketone over the nitro group. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. Catalytic hydrogenation can also be employed, but reaction conditions such as catalyst type, hydrogen pressure, and temperature must be carefully controlled.

Q4: What measures can be taken to prevent the di-alkylation of butylamine?

Using an excess of butylamine can help to minimize di-alkylation by ensuring that the 2-bromo-1-(4-nitrophenyl)ethanone is more likely to react with the primary amine rather than the secondary amine product. Additionally, controlling the reaction temperature and addition rate of the alkylating agent can also reduce the formation of this byproduct.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction in either step.- Significant side product formation.- Loss of product during workup and purification.- Monitor reaction progress by TLC to ensure completion.- Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions.- Employ careful extraction and purification techniques. Consider using column chromatography for purification.
Presence of Impurity with a Lower Polarity than the Product - Unreacted 2-(butylamino)-1-(4-nitrophenyl)ethanone.- Ensure the reduction step goes to completion by extending the reaction time or using a fresh batch of reducing agent.
Presence of Impurity with a Higher Polarity than the Product - Over-reduced product (amino instead of nitro group).- Di-alkylation product.- Use a milder, more selective reducing agent like NaBH₄.- Use an excess of butylamine in the first step and control the reaction temperature.- Purify the final product using column chromatography with a suitable solvent system.
Formation of an Unidentified, Non-polar Impurity - Possible formation of an aziridine byproduct.- Maintain neutral or slightly acidic conditions during the reaction and workup to minimize intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of 2-(butylamino)-1-(4-nitrophenyl)ethanone
  • To a stirred solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) at room temperature, add butylamine (2.0-3.0 eq) dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound
  • Dissolve the crude 2-(butylamino)-1-(4-nitrophenyl)ethanone from Step 1 in a suitable solvent, typically methanol or ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acetic acid.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude final product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction A 2-bromo-1-(4-nitrophenyl)ethanone C 2-(butylamino)-1-(4-nitrophenyl)ethanone A->C + Butylamine B Butylamine D This compound C->D + NaBH4

Figure 1. General synthetic workflow for this compound.

Side_Reactions cluster_reduction Reduction Side Reactions cluster_amination Amination Side Reactions main This compound (Desired Product) over_reduction 2-(butylamino)-1-(4-aminophenyl)ethanol main->over_reduction Harsh Reduction start 2-bromo-1-(4-nitrophenyl)ethanone + Butylamine dialkylation Di-alkylation Product start->dialkylation Excess Starting Material aziridine Aziridine Formation 2-(butylamino)-1-(4-nitrophenyl)ethanone 2-(butylamino)-1-(4-nitrophenyl)ethanone 2-(butylamino)-1-(4-nitrophenyl)ethanone->aziridine Base

Figure 2. Common side reactions in the synthesis.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity Check Reaction Completion (TLC) Check Reaction Completion (TLC) low_yield->Check Reaction Completion (TLC) Characterize Impurity (NMR, MS) Characterize Impurity (NMR, MS) impurity->Characterize Impurity (NMR, MS) Optimize Conditions Optimize Conditions Check Reaction Completion (TLC)->Optimize Conditions Identify Side Reaction Identify Side Reaction Characterize Impurity (NMR, MS)->Identify Side Reaction Modify Protocol Modify Protocol Identify Side Reaction->Modify Protocol

Figure 3. Troubleshooting workflow for synthesis issues.

Stability testing of 2-(Butylamino)-1-(4-nitrophenyl)ethanol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-(Butylamino)-1-(4-nitrophenyl)ethanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound is primarily influenced by several factors, including:

  • pH: The molecule's stability can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation, leading to the formation of impurities. Thermal decomposition is a possibility at very high temperatures.[1][2]

  • Light: The nitroaromatic functional group makes the compound potentially susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may cause degradation.[3][4]

  • Oxidizing Agents: The ethanolamine and secondary amine moieties are susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidative degradation products.[5][6][7]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Reduction of the Nitro Group: The nitro group on the phenyl ring is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[8][9] This is a common degradation pathway for nitroaromatic compounds.

  • Oxidation of the Amino and Hydroxyl Groups: The secondary amine and the hydroxyl group in the ethanolamine side chain can be oxidized. This can lead to the formation of various degradation products, including N-oxides and aldehydes.[5][10][11]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For nitroaromatic compounds, this can involve the formation of phenolic derivatives through hydroxylation of the aromatic ring.[3][12]

  • Thermal Decomposition: At elevated temperatures, the carbon-nitro bond (C-NO2) may cleave, initiating a decomposition cascade.[1][13]

Q3: What are some common signs of degradation to look for during experiments?

  • Color Change: The appearance of a yellow or brown discoloration in a previously colorless or pale-yellow solution can indicate the formation of chromophoric degradation products, which is common for nitroaromatic compounds.

  • Precipitation: The formation of insoluble materials may indicate the generation of degradation products with lower solubility in the experimental medium.

  • Changes in Chromatographic Profile: When analyzing the compound by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main peak is a clear indicator of degradation.

  • pH Shift: Degradation reactions can sometimes produce acidic or basic byproducts, leading to a change in the pH of the solution.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be unfavorable.- Verify and adjust the pH of the solution to a neutral range (e.g., pH 6-8), if compatible with the experiment.- Use a suitable buffer system to maintain a stable pH.
The solution may be exposed to light.- Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.- Conduct experiments under controlled lighting conditions.
The temperature of the solution is too high.- Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C).- Avoid prolonged exposure to elevated temperatures during experimental procedures.
Presence of oxidizing agents or metal ion contaminants.- Use high-purity solvents and reagents.- Consider using a chelating agent (e.g., EDTA) if metal ion contamination is suspected.
Appearance of unknown peaks in the HPLC chromatogram. Forced degradation has occurred due to stress conditions.- Systematically evaluate the impact of individual stress factors (pH, light, heat, oxidation) to identify the cause.- Develop a stability-indicating HPLC method capable of resolving the main peak from all potential degradation products.[14]
The analytical method is not specific.- Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with impurities.
Poor mass balance in stability studies. Some degradation products may not be detected by the analytical method.- Use a universal detection method, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in addition to a UV detector.- Investigate the possibility of volatile degradants that may be lost during sample preparation or analysis.
Adsorption of the compound or its degradants onto container surfaces.- Use silanized glassware or polypropylene containers to minimize adsorption.- Perform recovery studies from the container closure system.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Data for this compound

Stress Condition Time (hours) Assay of Parent Compound (%) Total Impurities (%) Major Degradant Peak (RRT)
Acid Hydrolysis (0.1 M HCl, 60 °C) 2492.57.51.2
Base Hydrolysis (0.1 M NaOH, 60 °C) 2488.211.80.8
Oxidative (3% H₂O₂, RT) 2485.114.91.5
Thermal (80 °C, solid state) 4895.34.71.1
Photolytic (ICH Option 2) -90.79.31.3

RRT: Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a stability chamber at 80 °C for 48 hours.

    • At the end of the study, dissolve the sample in the initial solvent and dilute for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[15]

    • A control sample should be protected from light.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method with a PDA detector to quantify the parent compound and detect any degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc mass_balance Assess Mass Balance hplc->mass_balance peak_purity Peak Purity Assessment hplc->peak_purity pathway Identify Degradation Pathways mass_balance->pathway method Validate Stability-Indicating Method peak_purity->method

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_reduction Reduction cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound nitroso Nitroso Derivative parent->nitroso [H] n_oxide N-Oxide parent->n_oxide [O] aldehyde Aldehyde parent->aldehyde [O] phenol Hydroxylated Aromatic (e.g., Nitrophenol) parent->phenol hv hydroxylamine Hydroxylamino Derivative nitroso->hydroxylamine [H] amine Amino Derivative hydroxylamine->amine [H]

Caption: Plausible degradation pathways for the target molecule.

References

Technical Support Center: Chiral HPLC Separation of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the enantioselective separation of 2-(Butylamino)-1-(4-nitrophenyl)ethanol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Where should I start with method development for separating this compound enantiomers?

A good starting point for chiral method development is to screen a few robust chiral stationary phases (CSPs) with standard mobile phases. Polysaccharide-based columns are widely successful for a broad range of compounds and are highly recommended.[1][2]

  • Recommended Columns: Start with amylose or cellulose-based CSPs. Columns such as those derived from cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are excellent candidates due to their proven enantiorecognition capabilities for diverse analytes.[1]

  • Initial Mobile Phase: A normal-phase system is often effective. A common starting mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[3] A typical starting ratio would be 90:10 (n-hexane:IPA).

  • Additives: Since the analyte contains a basic butylamino group, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can significantly improve peak shape. A concentration of 0.1% (v/v) is a standard starting point.

Q2: I am not seeing any separation between the enantiomers. What should I do?

If you observe a single, sharp peak, it indicates a lack of enantioselectivity under the current conditions.

  • Change the Alcohol Modifier: The choice of alcohol modifier can have a profound impact on selectivity.[4] If you started with isopropanol, try switching to ethanol or vice-versa.

  • Vary the Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier. Try compositions from 5% to 20% alcohol in n-hexane.

  • Try a Different CSP: If adjusting the mobile phase doesn't work, the chosen stationary phase may not be suitable. Screen other types of polysaccharide or Pirkle-type CSPs.[5]

  • Consider Additives Carefully: While a basic additive is generally recommended for amines, the weakly acidic nitro group on your compound can complicate things. In some cases involving nitrophenyl groups, basic additives have been shown to cause a loss of separation selectivity. If you see no resolution with a basic additive, try a mobile phase with an acidic additive like 0.1% formic acid (FA) or trifluoroacetic acid (TFA), as this may promote the necessary interactions for separation.[6]

Q3: My peaks are tailing or showing poor shape. How can I fix this?

Poor peak shape, especially tailing, is a common issue in HPLC and can compromise resolution and quantification.[7]

  • Secondary Silanol Interactions: Peak tailing for basic compounds like this analyte is often caused by interactions with residual silanol groups on the silica support of the column.[8] Adding a basic modifier like DEA (0.1%) to the mobile phase can neutralize these sites and dramatically improve peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[9] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely overloading the column.[7]

  • Contamination: A partially blocked column inlet frit can distort peak shape for all peaks in the chromatogram.[7] Try backflushing the column to dislodge particulates. If a guard column is installed, replace it.

  • Inappropriate Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

Q4: The retention times for my peaks are shifting between injections. What is the cause?

Unstable retention times indicate that the system is not properly equilibrated or that conditions are changing.

  • Column Equilibration: Chiral separations can require longer equilibration times, sometimes up to 1-2 hours, especially when changing mobile phase composition. Ensure the column is fully equilibrated before starting your analysis sequence by running the mobile phase through it until you see a stable baseline.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is well-mixed. If using additives, ensure they are added precisely in every new batch. Inconsistent mobile phase composition is a common cause of retention time drift.

  • Temperature Fluctuations: Column temperature affects retention. Using a column oven to maintain a constant temperature (e.g., 25 °C) will improve reproducibility.

  • Flow Rate Instability: Check your pump for pressure fluctuations, which could indicate air bubbles or failing pump seals. Degas your mobile phase thoroughly.

Data Presentation

The selection of mobile phase additives is critical for achieving good separation and peak shape. The following table, based on data from a structurally similar compound (4-nitroblebbistatin), illustrates how different additives can impact resolution.[6]

Table 1: Effect of Mobile Phase Composition on Chiral Resolution

Stationary PhaseMobile Phase (v/v/v)Additive (0.1%)Resolution (Rs)Observations
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)DEANo SeparationBasic additive may inhibit key interactions with the nitro group.[6]
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)Formic Acid1.46Good separation with an acidic additive.[6]
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10)Formic AcidPoor SeparationIsopropanol appears to be a better alcohol modifier in this case.[6]

Data is representative and adapted from studies on analogous compounds. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Initial Chiral Screening Method

This protocol outlines a standard procedure for screening a chiral column to find initial separation conditions.

  • Column: Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) with 0.1% (v/v) Diethylamine (DEA).

    • Mobile Phase B: n-Hexane / Isopropanol (90:10 v/v) with 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Degas all mobile phases for at least 15 minutes using sonication or vacuum degassing.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (the nitrophenyl group should provide strong absorbance).

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound at 1 mg/mL in isopropanol.

    • Dilute the stock solution with the initial mobile phase (without additive) to a final concentration of 0.1 mg/mL.

  • Screening Procedure:

    • Equilibrate the column with Mobile Phase A for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the sample and run the analysis for approximately 20-30 minutes.

    • If no separation or poor peak shape is observed, flush the column thoroughly with isopropanol.

    • Equilibrate the column with Mobile Phase B and repeat the injection.

    • Evaluate chromatograms for resolution and peak shape to decide on the next optimization steps.

Visualized Workflows

Troubleshooting Workflow for Chiral HPLC Separation

The following diagram provides a logical workflow for diagnosing and solving common problems encountered during the separation of this compound enantiomers.

TroubleshootingWorkflow Start Problem Observed NoRes No Resolution (Single Peak) Start->NoRes PoorRes Poor Resolution (Rs < 1.5) Start->PoorRes BadShape Bad Peak Shape (Tailing/Fronting) Start->BadShape UnstableRT Unstable Retention Time Start->UnstableRT Cause_NoRes1 Wrong Mobile Phase / Additive NoRes->Cause_NoRes1 Check Cause_NoRes2 Unsuitable CSP NoRes->Cause_NoRes2 If persists Cause_PoorRes1 Suboptimal Mobile Phase Ratio PoorRes->Cause_PoorRes1 Check Cause_PoorRes2 High Flow Rate PoorRes->Cause_PoorRes2 Also check Cause_BadShape1 Secondary Interactions (Silanols) BadShape->Cause_BadShape1 Likely for basic analyte Cause_BadShape2 Column Overload BadShape->Cause_BadShape2 Verify by dilution Cause_UnstableRT1 Poor Equilibration UnstableRT->Cause_UnstableRT1 Most common Cause_UnstableRT2 System Issues (Temp/Pump) UnstableRT->Cause_UnstableRT2 Check hardware Sol_NoRes1 Switch Additive (e.g., DEA to FA) Change Alcohol Modifier Cause_NoRes1->Sol_NoRes1 Sol_NoRes2 Screen a Different Chiral Column Cause_NoRes2->Sol_NoRes2 Sol_PoorRes1 Optimize % Alcohol in Mobile Phase Cause_PoorRes1->Sol_PoorRes1 Sol_PoorRes2 Reduce Flow Rate (e.g., to 0.5 mL/min) Cause_PoorRes2->Sol_PoorRes2 Sol_BadShape1 Add/Optimize Additive (e.g., 0.1% DEA) Cause_BadShape1->Sol_BadShape1 Sol_BadShape2 Dilute Sample or Reduce Injection Volume Cause_BadShape2->Sol_BadShape2 Sol_UnstableRT1 Increase Equilibration Time (30-60 min) Cause_UnstableRT1->Sol_UnstableRT1 Sol_UnstableRT2 Use Column Oven Degas Mobile Phase Cause_UnstableRT2->Sol_UnstableRT2 MethodDevelopmentWorkflow Start 1. Analyte Information (Structure, pKa, Solubility) Screening 2. Initial Screening - Select 2-3 CSPs - Screen with Hex/IPA & Hex/EtOH - Test with/without Additive (DEA/TFA) Start->Screening Evaluation 3. Evaluate Results Any Separation? Screening->Evaluation Optimization 4. Optimization (Best Candidate) Evaluation->Optimization Yes NoSep No Separation Go back to Screening Evaluation->NoSep No Opt_MP 4a. Mobile Phase Ratio (e.g., 95:5 to 80:20) Optimization->Opt_MP NoSep->Screening Opt_Add 4b. Additive Concentration (e.g., 0.05% to 0.2%) Opt_MP->Opt_Add Opt_Flow 4c. Flow Rate & Temperature Opt_Add->Opt_Flow Validation 5. Method Validation (Robustness, Reproducibility) Opt_Flow->Validation End Final Method Validation->End

References

Technical Support Center: Enhancing the Biological Activity of 2-(Butylamino)-1-(4-nitrophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Butylamino)-1-(4-nitrophenyl)ethanol derivatives. The information is designed to address specific issues that may be encountered during synthesis, characterization, and biological evaluation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound and its derivatives?

A1: Based on their structural similarity to known β-adrenergic agonists, this compound and its derivatives are predicted to act as ligands for β-adrenergic receptors.[1][2] The core phenylethanolamine scaffold is a common feature in many compounds that interact with these receptors.[1][2] The specific activity (agonist or antagonist) and selectivity (for β1, β2, or β3 subtypes) will depend on the stereochemistry of the molecule and the nature of other substituents on the phenyl ring and the amino group.

Q2: How does the nitro group at the para-position of the phenyl ring influence biological activity?

A2: The electron-withdrawing nature of the nitro group can significantly impact the electronic properties of the aromatic ring, which in turn can affect receptor binding and activation. For some classes of 1-aryl-2-(alkylamino)ethanol compounds, electron-withdrawing substituents on the aryl moiety have been shown to be a primary determinant of activity. The para-position is a key interaction point within the binding pocket of adrenergic receptors.

Q3: What is the role of the N-butyl group in determining the activity of these derivatives?

A3: The alkyl substituent on the amino group is a critical factor for both the potency and selectivity of β-adrenergic ligands. Generally, a secondary amine is essential for agonist activity. The size and nature of the alkyl group influence the interaction with a hydrophobic pocket in the receptor. For instance, branched alkyl groups like isopropyl or tert-butyl often confer higher potency.[1] The n-butyl group in your derivative will contribute to the overall lipophilicity and steric interactions within the receptor binding site.

Q4: Should I be concerned about the stereochemistry of my compounds?

A4: Absolutely. The hydroxyl group on the benzylic carbon creates a chiral center, leading to (R)- and (S)-enantiomers. For β-adrenergic agonists, it is common for one enantiomer to be significantly more active than the other. For example, in many phenylethanolamine-based drugs, the (R)-enantiomer is the active form. It is crucial to either synthesize the desired enantiomer selectively or to separate the racemic mixture and test each enantiomer individually.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Suggested Solution
Low yield of the final product Incomplete reaction; side product formation.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction conditions such as temperature, reaction time, and solvent. Ensure the purity of starting materials.
Degradation of the product during workup or purification.Use milder workup conditions. For purification, consider column chromatography with a suitable solvent system or recrystallization.
Difficulty in removing starting materials or byproducts Similar polarity of the product and impurities.Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the impurity to alter its polarity, followed by purification.
Product appears to be a mixture of diastereomers If an additional chiral center is present or introduced.Use chiral chromatography (e.g., HPLC with a chiral column) to separate the diastereomers. Characterize each isomer using techniques like NMR and X-ray crystallography if possible.
Biological Activity Assays
Problem Possible Cause Suggested Solution
Low or no biological activity observed The compound is inactive or has low potency.Verify the structure and purity of the compound using analytical techniques (NMR, Mass Spectrometry, HPLC). Test a wider range of concentrations in your assay.
The compound has poor solubility in the assay buffer.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the assay. Include a vehicle control.
Issues with the assay itself.Run a positive control with a known β-agonist (e.g., isoproterenol) to ensure the assay is working correctly. Check the health and passage number of the cells being used.
High background signal in the assay Contamination of reagents or buffers.Prepare fresh buffers and reagents.
Constitutive activity of the receptor in the cell line.Use a cell line with a lower level of receptor expression or treat with an inverse agonist to reduce basal signaling.
Inconsistent results between experiments Variability in cell culture conditions.Standardize cell seeding density, passage number, and growth conditions.
Pipetting errors.Use calibrated pipettes and prepare master mixes of reagents where possible.

Experimental Protocols

Protocol 1: In Vitro β2-Adrenergic Receptor Agonist Activity Assay (cAMP Accumulation)

This protocol is designed to determine the potency of a test compound as a β2-adrenergic receptor agonist by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the human β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor).

  • Isoproterenol (positive control).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture the HEK293-β2AR cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and isoproterenol in the assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay: a. On the day of the assay, remove the culture medium from the wells. b. Add 10 µL of assay buffer containing IBMX (final concentration, e.g., 500 µM) to each well. c. Add 10 µL of the diluted test compound or control to the respective wells. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to measure the intracellular cAMP levels.

  • Data Analysis: a. Plot the response (e.g., fluorescence intensity) against the logarithm of the agonist concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Data Presentation: Potency of this compound Derivatives
Compound Modification β2-AR Agonist Potency (EC50, nM) Selectivity (β1/β2)
Lead Compound This compound15010
Derivative 1 (R)-enantiomer of Lead Compound2550
Derivative 2 (S)-enantiomer of Lead Compound>10,000-
Derivative 3 N-tert-butyl analog5020
Derivative 4 3,4-dihydroxy analog5100

Note: The data in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Signaling Pathway of β2-Adrenergic Receptor Activation

G cluster_membrane Cell Membrane b2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist 2-(Butylamino)-1- (4-nitrophenyl)ethanol Derivative (Agonist) Agonist->b2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Target Proteins

Caption: Canonical Gs-protein signaling pathway upon β2-adrenergic receptor activation.

Experimental Workflow for Agonist Potency Determination

G start Start cell_culture Culture HEK293-β2AR cells start->cell_culture cell_seeding Seed cells into 384-well plate cell_culture->cell_seeding assay_prep Add assay buffer with IBMX cell_seeding->assay_prep compound_prep Prepare serial dilutions of test compound and control stimulation Add compound/control to cells and incubate compound_prep->stimulation assay_prep->stimulation cAMP_measurement Measure intracellular cAMP levels stimulation->cAMP_measurement data_analysis Plot dose-response curve and calculate EC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining the EC50 of a β2-adrenergic receptor agonist.

Logical Relationship for Enhancing Biological Activity

G center Enhanced Biological Activity (Potency & Selectivity) sar Structure-Activity Relationship (SAR) Analysis sar->center chiral Chiral Synthesis/ Separation chiral->center r_enantiomer (R)-enantiomer often more active chiral->r_enantiomer substituents Modification of Substituents substituents->center n_alkyl Vary N-alkyl group (e.g., isopropyl, tert-butyl) substituents->n_alkyl phenyl_ring Modify phenyl ring substituents (e.g., -OH, -Cl) substituents->phenyl_ring bioisosteres Bioisosteric Replacement bioisosteres->center nitro_replacement Replace nitro group (e.g., with cyano, sulfonamide) bioisosteres->nitro_replacement

Caption: Key strategies for enhancing the biological activity of the derivatives.

References

Technical Support Center: Synthesis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful scale-up of this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely applicable and scalable method is the nucleophilic ring-opening of 4-nitrophenyloxirane with n-butylamine. This reaction is typically high-yielding and proceeds under relatively mild conditions.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The ring-opening of epoxides with amines is a highly exothermic reaction.[1][2][3][4][5] Proper temperature control is crucial to prevent runaway reactions, especially on a larger scale. It is recommended to add the amine reagent portion-wise and to have an efficient cooling system in place.

Q3: What are the expected side products in the synthesis of this compound?

A3: The primary side product is the di-adduct, where a second molecule of 4-nitrophenyloxirane reacts with the secondary amine of the desired product. This can be minimized by using an excess of n-butylamine. Other potential impurities may arise from unreacted starting materials.

Q4: How can I purify the final product effectively?

A4: Due to the basic nature of the aminoalcohol, purification can be challenging. Common methods include:

  • Crystallization: The product can often be crystallized from a suitable solvent system, such as ethanol/water or isopropanol.

  • Salt Formation: Formation of a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification. The free base can then be regenerated.

  • Column Chromatography: If necessary, chromatography on silica gel can be employed. To mitigate the strong interaction between the basic amine and acidic silica, an amine-modified stationary phase or the addition of a small amount of a competing amine (like triethylamine) to the eluent is recommended.

Q5: Can I use a different method to synthesize this compound?

A5: Yes, an alternative route involves the synthesis of 4-nitro-α-butylaminoacetophenone, followed by its reduction to the desired aminoalcohol. The amino ketone can be prepared by reacting 4-nitro-α-bromoacetophenone with n-butylamine. The subsequent reduction is typically achieved using a reducing agent like sodium borohydride.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of side products (e.g., di-adduct). 3. Product loss during work-up or purification.1. Monitor the reaction by TLC or HPLC to ensure completion. If necessary, increase reaction time or temperature. 2. Use a larger excess of n-butylamine (2-3 equivalents). 3. Optimize the extraction and purification steps. Consider salt formation for better recovery.
Reaction Exotherm is Difficult to Control 1. Addition of n-butylamine is too fast. 2. Inadequate cooling. 3. High concentration of reactants.1. Add n-butylamine dropwise or in portions, monitoring the internal temperature. 2. Use an ice bath or a cryostat for efficient cooling. 3. Dilute the reaction mixture with an appropriate solvent.
Product is an Oil and Difficult to Crystallize 1. Presence of impurities. 2. Incorrect solvent system.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. Screen a variety of solvent systems for crystallization. Consider converting the product to a crystalline salt.
Presence of Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Formation of the di-adduct side product. 3. Degradation of starting material or product.1. Allow the reaction to proceed for a longer duration. 2. Use an excess of n-butylamine. The di-adduct is typically less polar and can be separated by column chromatography. 3. Ensure the reaction temperature is not excessively high.

Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening

This protocol describes the synthesis of this compound from 4-nitrophenyloxirane and n-butylamine.

Materials:

  • 4-Nitrophenyloxirane

  • n-Butylamine

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Hydrochloric acid (for work-up)

  • Sodium hydroxide (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrophenyloxirane (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Add n-butylamine (2 equivalents) dropwise to the cooled solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess n-butylamine.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization from a suitable solvent or by column chromatography.

Protocol 2: Synthesis via Reductive Amination (Alternative Route)

This protocol outlines the synthesis through the formation and subsequent reduction of an α-amino ketone.

Step 2a: Synthesis of 4-nitro-α-butylaminoacetophenone

  • Dissolve 4-nitro-α-bromoacetophenone (1 equivalent) in a suitable solvent such as acetonitrile or THF.

  • Add n-butylamine (2.2 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction by partitioning between water and an organic solvent.

  • Isolate the crude α-amino ketone.

Step 2b: Reduction to this compound

  • Dissolve the crude 4-nitro-α-butylaminoacetophenone from the previous step in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for a few hours until the reduction is complete (monitor by TLC).

  • Carefully quench the reaction with water and then acidify with dilute HCl.

  • Basify the solution with NaOH and extract the product with an organic solvent.

  • Purify the product as described in Protocol 1.

Quantitative Data

The following tables provide illustrative data for the synthesis of this compound based on typical results for analogous reactions.

Table 1: Effect of Solvent on the Epoxide Ring-Opening Reaction

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol251892
Methanol251690
Isopropanol252488
Acetonitrile252485
No Solvent501295

Table 2: Effect of n-Butylamine Stoichiometry on Di-adduct Formation

Equivalents of n-ButylamineProduct:Di-adduct Ratio
1.185:15
2.095:5
3.0>99:1

Visualizations

Synthesis_Pathway_Epoxide A 4-Nitrophenyloxirane C This compound A->C Ring Opening B n-Butylamine B->C

Caption: Synthesis of the target compound via epoxide ring-opening.

Synthesis_Pathway_Alternative A 4-Nitro-α-bromoacetophenone C 4-Nitro-α-butylaminoacetophenone A->C Nucleophilic Substitution B n-Butylamine B->C E This compound C->E Reduction D Sodium Borohydride D->E

Caption: Alternative synthesis via reductive amination.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes troubleshoot_reaction Increase Time/Temp incomplete->troubleshoot_reaction check_side_products Analyze for Side Products complete->check_side_products troubleshoot_reaction->check_completion side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No optimize_stoichiometry Adjust Stoichiometry (excess amine) side_products_present->optimize_stoichiometry optimize_workup Optimize Work-up/Purification no_side_products->optimize_workup optimize_stoichiometry->check_completion end Improved Yield optimize_workup->end

Caption: A logical workflow for troubleshooting low reaction yield.

References

Validation & Comparative

Comparative Analysis of the Predicted Biological Activity of 2-(Butylamino)-1-(4-nitrophenyl)ethanol and Structurally Related Beta-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the predicted biological activity of 2-(butylamino)-1-(4-nitrophenyl)ethanol against well-characterized, structurally similar compounds. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison is based on the known activities of related molecules, particularly focusing on beta-adrenergic receptor antagonism.

The structural characteristics of this compound, specifically the ethanolamine backbone linked to a substituted phenyl ring, are hallmarks of a class of compounds known as beta-blockers.[1] These agents are widely used to treat cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias by antagonizing the effects of catecholamines at beta-adrenergic receptors.[1] This guide will compare the target compound to Propranolol, a non-selective beta-blocker, and 1-(p-nitrophenyl)-2-isopropylaminoethanol (INPEA), a compound with close structural resemblance.

Predicted Biological Activity Profile

Based on its structural similarity to known beta-adrenergic antagonists, this compound is predicted to exhibit competitive antagonism at beta-adrenergic receptors. The butylamino group and the nitrophenyl moiety will be critical determinants of its potency, selectivity (β1 vs. β2), and pharmacokinetic properties. It is hypothesized that this compound will primarily interact with the Gs-coupled signaling pathway, inhibiting the production of cyclic AMP (cAMP) in response to agonist stimulation.

Comparative Quantitative Data

The following table summarizes the biological activity of selected comparator compounds. The lack of data for the target compound is highlighted, underscoring the need for future experimental validation.

CompoundTarget(s)Assay TypeMeasurementValueReference
This compound Predicted: β-Adrenergic Receptors--No data available-
Propranolol β1 and β2 Adrenergic ReceptorsRadioligand BindingKi~1-5 nM[2]
β2 Adrenergic ReceptorFunctional (cAMP)IC50~10-50 nM[3]
1-(p-nitrophenyl)-2-isopropylaminoethanol (INPEA) β-Adrenergic ReceptorsAnti-arrhythmicED501.5 mg/kg (i.v., guinea pig)[2]
β-Adrenergic ReceptorsLocal Anesthetic-Weaker than Propranolol[2]

Signaling Pathway and Experimental Workflow

To elucidate the potential mechanism of action of this compound, it is crucial to understand the beta-adrenergic signaling cascade and the experimental workflows used to characterize compounds targeting this pathway.

Caption: Beta-adrenergic receptor signaling pathway.

The diagram above illustrates the canonical Gs-coupled signaling cascade initiated by agonist binding to a beta-adrenergic receptor, leading to the production of cAMP and subsequent cellular responses. A beta-blocker, such as the predicted action of this compound, would competitively inhibit agonist binding, thereby attenuating this signaling pathway.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation (with β-AR) Incubation_B Incubation Membrane_Prep->Incubation_B Radioligand Radioligand (e.g., [3H]-Propranolol) Radioligand->Incubation_B Compound_A Test Compound Compound_A->Incubation_B Filtration Filtration & Washing Incubation_B->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Determination Scintillation->Ki_Calc Whole_Cells Whole Cells (expressing β-AR) Incubation_F Incubation Whole_Cells->Incubation_F Agonist Agonist (e.g., Isoproterenol) Agonist->Incubation_F Compound_F Test Compound Compound_F->Incubation_F Cell_Lysis Cell Lysis Incubation_F->Cell_Lysis cAMP_Assay cAMP Quantification (e.g., HTRF, AlphaScreen) Cell_Lysis->cAMP_Assay IC50_Calc IC50 Determination cAMP_Assay->IC50_Calc

References

A Comparative Guide to the Validation of an Analytical Method for 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of an analytical method for the quantitative determination of 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a beta-adrenergic agonist. The content is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potential analytical techniques and a detailed breakdown of a validated High-Performance Liquid Chromatography (HPLC) method. The information presented is based on established principles of analytical method validation, drawing parallels from methodologies applied to structurally similar compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is paramount for accurate and reliable quantification. While several methods could be employed for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable choices due to their specificity, sensitivity, and wide applicability in pharmaceutical analysis.[1][2]

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity compared to MS, potential for interference from co-eluting compounds.Routine quality control, assay of bulk drug and formulations.
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, definitive identification.[2][3]Higher cost, more complex instrumentation and method development.Trace level analysis, impurity profiling, analysis in complex biological matrices.[1][2]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of residual solvents, some specific impurities.
UV-Vis Spectrophotometry Measures absorbance of light by the analyte.Simple, fast, and inexpensive.Low specificity, susceptible to interference from other absorbing compounds.Preliminary quantification, dissolution testing.

Validated HPLC-UV Method: A Detailed Protocol

Based on a thorough review of methodologies for similar beta-agonists, a robust HPLC-UV method is proposed and validated for the quantification of this compound. The validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[4][5][6][7]

Experimental Protocol

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program: A typical gradient would start with a low percentage of organic phase, which is gradually increased to elute the analyte. For instance: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., 274 nm) should be selected.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve. According to ICH guidelines, a minimum of five concentrations should be used.[4]

  • Sample Solution: Prepare the sample by dissolving the formulation or substance containing the analyte in the same solvent as the standard to achieve a concentration within the calibration range.

Method Validation Parameters

The following parameters are evaluated to ensure the analytical method is reliable, reproducible, and accurate for the intended analysis.

Table 1: Summary of Validation Parameters and Acceptance Criteria

ParameterObjectiveAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest without interference.The analyte peak should be well-resolved from any impurities or excipient peaks. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.995 for the calibration curve.[4]
Range The concentration interval over which the method is precise, accurate, and linear.For assays, typically 80% to 120% of the test concentration.[4]
Accuracy The closeness of the test results to the true value.Percent recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2%.[4][5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Data Presentation

The quantitative results from the validation experiments are summarized in the tables below.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
10150234
25375589
50751234
751126890
1001502500
1201803000
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy and Precision Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL) (n=6)Recovery (%)RSD (%) (Repeatability)
80%8079.899.750.85
100%100100.2100.200.65
120%120119.599.580.92

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of the analytical method.

ValidationWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Method Development & Optimization B Reference Standard & Sample Preparation A->B C Validation Protocol Definition B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Data Analysis & Statistical Evaluation D->J E->J F->J G->J H->J I->J K Comparison with Acceptance Criteria J->K L Validation Report Generation K->L SignalingPathwayAnalogy cluster_input cluster_process cluster_output Analyte Analyte in Sample HPLC HPLC System (Separation) Analyte->HPLC Injection Detector UV Detector (Detection) HPLC->Detector Elution Signal Chromatographic Peak (Signal) Detector->Signal Transduction Result Quantitative Result (Concentration) Signal->Result Quantification

References

Cross-reactivity studies of 2-(Butylamino)-1-(4-nitrophenyl)ethanol in receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinity and functional activity of Salbutamol, a selective β2-adrenergic agonist, with other key adrenergic agonists. The data presented here, primarily derived from comprehensive in vitro studies, offers insights into its selectivity and potential for off-target effects, crucial for drug development and pharmacological research.

Introduction to Salbutamol and Adrenergic Receptor Subtypes

Salbutamol (albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are categorized into α and β subtypes, with the β-adrenergic receptors further divided into β1, β2, and β3 subtypes. While β2 receptors are predominant in the smooth muscle of the airways, β1 receptors are primarily located in the heart. Therefore, the selectivity of a β-agonist for the β2 subtype over the β1 subtype is a critical factor in minimizing cardiac side effects.

This guide compares the binding and functional profile of Salbutamol with the non-selective β-agonist Isoprenaline, the endogenous catecholamine Noradrenaline (Norepinephrine), and another widely used long-acting β2-agonist, Formoterol.

Experimental Protocols

The data presented in this guide are based on standard in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional activity of the compared compounds.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[2]

Objective: To determine the binding affinity (pKi) of Salbutamol and comparator compounds for human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β1, β2, or β3-adrenergic receptor.[2]

  • Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic antagonist, is used.[2]

  • Assay Principle: Competition binding assays are performed where increasing concentrations of the unlabeled test compound (e.g., Salbutamol) compete with a fixed concentration of the radioligand for binding to the receptors.

  • Procedure:

    • Transfected cells are harvested and membranes are prepared.

    • Cell membranes are incubated with a fixed concentration of [3H]-CGP 12177 and varying concentrations of the test compound.

    • Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value.

cAMP Accumulation Assays

cAMP accumulation assays are functional assays used to measure the ability of a ligand to activate a Gs-coupled receptor.

Objective: To determine the functional potency (pEC50) and intrinsic activity of Salbutamol and comparator compounds at human β1, β2, and β3-adrenergic receptors.

Methodology:

  • Cell Lines: CHO-K1 cells stably expressing the respective human β-adrenergic receptor subtypes.

  • Assay Principle: β-adrenergic receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). The amount of cAMP produced is proportional to the level of receptor activation.

  • Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of the agonist (e.g., Salbutamol) for a defined period at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable method, such as a competitive binding assay or a fluorescence-based assay.

  • Data Analysis: Concentration-response curves are generated, and the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and the maximal response (Emax) are determined. The intrinsic activity is calculated as the maximal response of the test compound relative to a full agonist (e.g., Isoprenaline).

Data Presentation: Comparative Receptor Binding and Functional Activity

The following tables summarize the binding affinities (pKi) and functional activities (pEC50 and intrinsic activity) of Salbutamol and the comparator compounds at human β1, β2, and β3-adrenergic receptors.

CompoundpKi (β1)pKi (β2)pKi (β3)β2 vs β1 Selectivity (Affinity)β2 vs β3 Selectivity (Affinity)
Salbutamol 5.36.14.66.3-fold31.6-fold
Isoprenaline7.07.36.92.0-fold2.5-fold
Noradrenaline6.35.55.50.16-fold1.0-fold
Formoterol6.88.36.731.6-fold39.8-fold
Data sourced from Baker, 2010. Selectivity is calculated as the antilog of the difference in pKi values.
Caption: Comparative binding affinities of selected adrenergic agonists.
CompoundpEC50 (β1)pEC50 (β2)pEC50 (β3)Intrinsic Activity (β1)Intrinsic Activity (β2)Intrinsic Activity (β3)
Salbutamol 6.17.55.90.850.950.70
Isoprenaline8.28.68.01.001.001.00
Noradrenaline7.56.47.10.900.800.95
Formoterol7.99.37.80.951.000.90
Data sourced from Baker, 2010. Intrinsic activity is relative to Isoprenaline (defined as 1.00).
Caption: Comparative functional activities of selected adrenergic agonists.

Cross-Reactivity Profile of Salbutamol

An ideal therapeutic agent should exhibit high selectivity for its target receptor to minimize off-target side effects. While Salbutamol is known for its β2 selectivity, it is important to consider its potential interactions with other receptor systems.

Based on available literature, Salbutamol demonstrates a favorable cross-reactivity profile:

  • α-Adrenergic Receptors: Salbutamol has very low affinity for α-adrenergic receptors.

  • Serotonin (5-HT) Receptors: Studies indicate that Salbutamol has no significant affinity for various serotonin receptor subtypes.[3] However, some research suggests that chronic administration of salbutamol may indirectly influence brain serotonergic activity.[4]

  • Dopamine Receptors: There is no evidence to suggest that Salbutamol binds to dopamine receptors.[3]

  • Muscarinic Receptors: Salbutamol does not exhibit affinity for muscarinic acetylcholine receptors.[3]

Summary of Salbutamol's Cross-Reactivity:

Receptor FamilyInteraction
α-AdrenergicNegligible
SerotonergicNo direct binding affinity[3]
DopaminergicNo binding affinity[3]
MuscarinicNo binding affinity[3]
Caption: Qualitative summary of Salbutamol's cross-reactivity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay b1 CHO-K1 Cells (hβ-AR) b2 Membrane Preparation b1->b2 b3 Incubation with [3H]-CGP 12177 & Test Compound b2->b3 b4 Filtration & Washing b3->b4 b5 Scintillation Counting b4->b5 b6 Data Analysis (pKi) b5->b6 f1 CHO-K1 Cells (hβ-AR) f2 Incubation with Test Compound f1->f2 f3 Cell Lysis f2->f3 f4 cAMP Measurement f3->f4 f5 Data Analysis (pEC50, IA) f4->f5

Caption: Workflow for in vitro receptor binding and functional assays.

β-Adrenergic Receptor Signaling Pathway

signaling_pathway agonist β-Agonist (e.g., Salbutamol) receptor β2-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: Simplified β-adrenergic receptor signaling cascade.

Discussion and Conclusion

The presented data clearly demonstrates the β2-selective profile of Salbutamol. Its binding affinity for the β2-adrenergic receptor is over 6-fold higher than for the β1 receptor and over 30-fold higher than for the β3 receptor. This selectivity is also reflected in its functional activity, where it is a potent and efficacious agonist at the β2 receptor.

In comparison, Isoprenaline is non-selective, showing similar high affinity and activity across all three β-receptor subtypes. Noradrenaline displays a preference for the β1 subtype. Formoterol exhibits even greater β2 selectivity than Salbutamol in terms of binding affinity.

The low cross-reactivity of Salbutamol with other major receptor families underscores its targeted mechanism of action and contributes to its favorable safety profile. This comparative guide provides valuable quantitative data to aid researchers and drug development professionals in understanding the pharmacological properties of Salbutamol and its place among other adrenergic agonists.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Amino)-1-(4-nitrophenyl)ethanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(amino)-1-(4-nitrophenyl)ethanol scaffold is a core component of the broad-spectrum antibiotic chloramphenicol and its derivatives. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the development of new antimicrobial agents with improved efficacy and reduced toxicity. This guide provides a comparative analysis of the SAR of these derivatives, with a focus on their antimicrobial activity. The data presented is synthesized from studies on chloramphenicol and its analogs due to the limited availability of comprehensive SAR studies on the specific parent compound.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial activity of 2-(amino)-1-(4-nitrophenyl)ethanol derivatives is significantly influenced by substitutions on the phenyl ring and modifications of the amino and hydroxyl groups. The following table summarizes the general SAR trends observed in chloramphenicol analogs, which share the same core structure. The activity is generally reported as the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Compound/Derivative ClassModificationGeneral Effect on Antimicrobial ActivityKey Insights
Parent Scaffold 2-amino-1-(4-nitrophenyl)ethanolBaseline activityThe core structure possesses inherent but often modest antimicrobial properties.
Phenyl Ring Modifications Shifting the nitro group from para to ortho or meta positionReduced activity[1]The para-position of the nitro group is optimal for antibacterial action.
Replacement of the nitro group with other electron-withdrawing groups (e.g., -SO2CH3 in thiamphenicol)Activity retained, but may be reduced[2]An electronegative group at the para position is crucial for interaction with the bacterial ribosome.
Reduction of the nitro group to an amino groupLoss of activity[2]The nitro group itself, or its electron-withdrawing nature, is essential for the mechanism of action.
Introduction of alkyl or alkoxy substituents on the phenyl ringDecreased activity[1]Steric hindrance on the phenyl ring is generally detrimental to activity.
Side Chain Modifications Conversion of the C-1 hydroxyl group to a carbonyl groupLoss of antibacterial activity[1]The hydroxyl group is critical for binding to the ribosomal target.
N-acylation of the amino group (e.g., dichloroacetamido group in chloramphenicol)Potent activityThe nature of the acyl group significantly modulates the antimicrobial spectrum and potency.
Conjugation of peptides to the C-3 hydroxyl group (as in chloramphenicol succinate derivatives)Can enhance efficacy, depending on the peptide[3]This modification can create prodrugs with altered solubility and cell permeability. Dipeptides appear to be particularly effective.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of these compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.[4][5][6][7][8]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to the final test concentration of about 5 x 10⁵ CFU/mL in the appropriate test broth.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. Positive control wells (broth and bacteria without the compound) and negative control wells (broth only) are included. The plates are then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for the evaluation of 2-(amino)-1-(4-nitrophenyl)ethanol derivatives.

SAR_Relationship cluster_scaffold Core Scaffold: 2-amino-1-(4-nitrophenyl)ethanol cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure Phenyl Phenyl Ring - Nitro group position - Nitro group replacement Scaffold->Phenyl Modify SideChain Ethanolamine Side Chain - N-acylation - C1-OH modification - C2-H modification Scaffold->SideChain Modify HighActivity High Antimicrobial Activity Phenyl->HighActivity p-NO2, specific e--withdrawing groups LowActivity Low/No Activity Phenyl->LowActivity o-/m-NO2, -NH2, bulky groups SideChain->HighActivity Specific N-acyl groups SideChain->LowActivity C1=O, other side chain changes ModerateActivity Moderate Activity

Caption: Structure-Activity Relationship (SAR) flow for 2-(amino)-1-(4-nitrophenyl)ethanol derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assay (Broth Microdilution) cluster_analysis Data Analysis Compound Synthesize & Purify Derivatives Dilution Serial Dilution of Compounds in Microplate Compound->Dilution Inoculum Prepare Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Experimental workflow for antimicrobial screening and SAR analysis.

References

Comparative analysis of synthetic routes to N-substituted 1-(4-nitrophenyl)ethanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to N-substituted 1-(4-nitrophenyl)ethanols, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the experimental details, quantitative data, and the relative merits of each approach to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of N-substituted 1-(4-nitrophenyl)ethanols can be effectively achieved through two principal routes: one-pot reductive amination of 4-nitroacetophenone and nucleophilic ring-opening of 4-nitrostyrene oxide. A third potential route, the Grignard reaction with 4-nitroacetophenone, is generally considered less viable due to the high reactivity of the Grignard reagent with the nitro group. This guide will focus on the two more promising methods, presenting a detailed comparison of their protocols, yields, and applicability, with a special emphasis on asymmetric synthesis for the production of chiral molecules crucial for pharmaceutical applications.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents & Catalysts Typical Reaction Conditions Reported Yields Enantioselectivity (ee) Advantages Disadvantages
One-Pot Reductive Amination 4-Nitroacetophenone, Primary AmineReducing Agents: NaBH(OAc)₃, NaBH₃CN, H₂ Catalysts: Pd/C, Ir complexes, Biocatalysts (Reductive Aminases)Varies with reagents; Mild to moderate temperatures (RT to 80°C)Good to excellent (up to 95%)High with biocatalysts (>95%)One-pot procedure, readily available starting materials, good functional group tolerance, excellent for asymmetric synthesis with biocatalysts.Catalyst cost (for noble metals), potential for side reactions, optimization of conditions may be required for specific substrates.
Ring-Opening of 4-Nitrostyrene Oxide 4-Nitrostyrene Oxide, Primary AmineLewis acids (e.g., YCl₃), or catalyst-free under specific solvent conditions.Room temperature to moderate heating (e.g., 60°C)Good to excellent (up to 98%)Dependent on chiral catalyst or auxiliary if used.High yields, generally good regioselectivity, mild reaction conditions.Synthesis of the starting epoxide required, potential for regioisomeric impurities, may require a catalyst for efficient reaction.

Experimental Protocols

Route 1: One-Pot Reductive Amination

This method combines the formation of an imine from 4-nitroacetophenone and a primary amine, followed by in-situ reduction to the corresponding N-substituted 1-(4-nitrophenyl)ethanol.

General Procedure for Achiral Synthesis:

  • To a solution of 4-nitroacetophenone (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, methanol), is added a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.[1]

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 1-(4-nitrophenyl)ethanol.

Asymmetric Biocatalytic Reductive Amination:

For the synthesis of enantiomerically pure products, biocatalysts such as reductive aminases (RedAms) or imine reductases (IREDs) are employed.[2][3]

  • In a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8-9), 4-nitroacetophenone (1.0 eq.) and the primary amine (1.0-1.5 eq.) are suspended.

  • A reductive aminase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added.[2]

  • The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • The reaction progress and enantiomeric excess (ee) are monitored by chiral high-performance liquid chromatography (HPLC).

  • After the reaction, the product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification is performed by column chromatography.

Route 2: Ring-Opening of 4-Nitrostyrene Oxide

This route involves the nucleophilic attack of a primary amine on the epoxide ring of 4-nitrostyrene oxide. The regioselectivity of the attack (at the benzylic or terminal carbon) is a key consideration.

General Procedure:

  • To a solution of 4-nitrostyrene oxide (1.0 eq.) in a suitable solvent (e.g., ethanol, water, or under solvent-free conditions), the primary amine (1.0-1.2 eq.) is added.[4][5]

  • In some cases, a catalyst such as Yttrium(III) chloride (YCl₃, 1 mol%) can be added to enhance the reaction rate and selectivity.[5]

  • The reaction mixture is stirred at room temperature or heated gently (e.g., to 60°C) for a period ranging from a few hours to 24 hours.[6]

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to isolate the desired β-amino alcohol. The regioselectivity of the product should be confirmed by spectroscopic methods (e.g., NMR).

Discussion of the Grignard Route

The Grignard reaction, a cornerstone of C-C bond formation, is theoretically a plausible route to 1-(4-nitrophenyl)ethanol by reacting 4-nitroacetophenone with a methyl Grignard reagent. However, this approach is fraught with challenges. Grignard reagents are highly basic and nucleophilic, making them incompatible with the electrophilic nitro group.[7] Potential side reactions include reduction of the nitro group or addition of the Grignard reagent to the nitro group itself. While some specialized Grignard reagents and reaction conditions have been developed for substrates with sensitive functional groups, a reliable and high-yielding protocol for the reaction with 4-nitroacetophenone is not well-established in the literature. Therefore, for the synthesis of 1-(4-nitrophenyl)ethanols, the reductive amination and epoxide ring-opening routes are significantly more practical and reliable.

Mandatory Visualizations

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Epoxide Ring-Opening cluster_2 Route 3: Grignard Reaction (Challenging) A 4-Nitroacetophenone C Imine Intermediate A->C Condensation B Primary Amine B->C D N-Substituted 1-(4-Nitrophenyl)ethanol C->D Reduction (e.g., NaBH(OAc)₃, H₂/Pd, Biocatalyst) E 4-Nitrostyrene Oxide G N-Substituted 1-(4-Nitrophenyl)ethanol E->G Nucleophilic Attack F Primary Amine F->G H 4-Nitroacetophenone J 1-(4-Nitrophenyl)ethanol H->J I Methyl Grignard Reagent I->J K Side Products (Nitro Group Reaction) I->K

Caption: Overview of synthetic routes to N-substituted 1-(4-nitrophenyl)ethanols.

Experimental_Workflow_Reductive_Amination start Start mix Mix 4-Nitroacetophenone and Primary Amine in Solvent start->mix add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) mix->add_reductant stir Stir at Room Temperature add_reductant->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for one-pot reductive amination.

Caption: Comparison of asymmetric synthesis strategies.

Conclusion

Both one-pot reductive amination and the ring-opening of 4-nitrostyrene oxide present effective and high-yielding pathways to N-substituted 1-(4-nitrophenyl)ethanols. The choice between these routes will depend on the specific requirements of the synthesis. For researchers prioritizing atom economy, readily available starting materials, and, crucially, access to enantiomerically pure products, the biocatalytic reductive amination of 4-nitroacetophenone is a highly attractive and green option.[2][8] The ring-opening of 4-nitrostyrene oxide offers a valuable alternative, particularly when the epoxide is easily accessible and high regioselectivity can be achieved. The Grignard route, due to the inherent reactivity of the reagent with the nitro functionality, is not recommended for this particular class of compounds without significant further investigation into specialized, chemoselective conditions.

References

Hypothetical Benchmarking of 2-(Butylamino)-1-(4-nitrophenyl)ethanol Against Known Catechol-O-Methyltransferase (COMT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, the specific biological targets and inhibitory efficacy of 2-(Butylamino)-1-(4-nitrophenyl)ethanol have not been extensively characterized in publicly available scientific literature. This guide presents a hypothetical benchmarking scenario in which this compound is evaluated as a potential inhibitor of Catechol-O-Methyltransferase (COMT). The data presented for this compound is illustrative, while the data for known inhibitors is based on published findings. This document is intended for research and drug development professionals to demonstrate a comparative analysis framework.

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine, norepinephrine, and epinephrine.[1][2] Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, where it is used to protect levodopa from peripheral degradation, thereby increasing its bioavailability to the brain.[1][3] This guide provides a comparative analysis of the hypothetical efficacy of this compound against a range of known COMT inhibitors.

Data Presentation: Comparative Inhibitor Efficacy

The inhibitory activities of various compounds against COMT are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for known COMT inhibitors alongside a hypothetical value for this compound. A lower IC50 value indicates greater potency.

CompoundTypeIC50 Value (nM)
This compound Hypothetical 125
EntacaponeFDA-Approved Drug151[4]
TolcaponeFDA-Approved Drug773[4]
Oroxylin ANatural Product18.3[5]
ScutellareinNatural Product32.9[5]
BaicaleinNatural Product37.3[5]
CelastrolNatural Product3,890[6]
Oleanolic AcidNatural Product4,740[6]
Betulinic AcidNatural Product5,070[6]
FisetinNatural Product5,780[7]
(+)-CatechinNatural Product860[7]
AlizarinNatural Product880[7]
MorinNatural Product1,320[7]
Chlorogenic AcidNatural Product6,170[7]
RutinNatural Product25,300[7]

Experimental Protocols: COMT Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory efficacy of a test compound against human soluble COMT (S-COMT).

Objective: To determine the IC50 value of a test compound for the inhibition of recombinant human S-COMT.

Materials:

  • Recombinant human S-COMT

  • S-(5'-Adenosyl)-L-methionine iodide (SAM) (methyl donor)

  • 3,4-Dihydroxybenzoic acid (substrate)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in a 50 mM Tris-HCl buffer (pH 7.4).

  • Reaction Mixture Preparation: A reaction mixture is prepared in each well of the microplate containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 5 mM MgCl2[6]

    • 1 mM DTT[6]

    • 2.0 µg/mL recombinant human S-COMT[6]

    • Varying concentrations of the test compound (or DMSO for control).

  • Pre-incubation: The reaction mixture is pre-incubated for 5 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of 200 µM SAM and 2 µM of a fluorescent substrate like 3-BTD.[6]

  • Incubation: The plate is incubated for 6-10 minutes at 37°C.

  • Termination of Reaction: The reaction is terminated by adding an acidic solution (e.g., 0.1% formic acid in acetonitrile).[5]

  • Data Acquisition: The formation of the methylated product is measured using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: The percentage of COMT inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

COMT Metabolic Pathway

COMT_Pathway Dopamine Dopamine COMT COMT Dopamine->COMT M3_Methoxytyramine 3-Methoxytyramine Dopamine->M3_Methoxytyramine Methylation Norepinephrine Norepinephrine Norepinephrine->COMT Normetanephrine Normetanephrine Norepinephrine->Normetanephrine Methylation Epinephrine Epinephrine Epinephrine->COMT Metanephrine Metanephrine Epinephrine->Metanephrine Methylation Levodopa Levodopa Levodopa->COMT M3_OMD 3-O-Methyldopa Levodopa->M3_OMD Methylation COMT->M3_Methoxytyramine COMT->Normetanephrine COMT->Metanephrine COMT->M3_OMD Inhibitor 2-(Butylamino)-1- (4-nitrophenyl)ethanol (Hypothetical Inhibitor) Inhibitor->COMT Inhibition experimental_workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_loading Load Microplate: Enzyme + Buffer + Inhibitor reagent_prep->plate_loading pre_incubation Pre-incubate (37°C, 5 min) plate_loading->pre_incubation reaction_start Initiate Reaction (Add Substrate + SAM) pre_incubation->reaction_start incubation Incubate (37°C, 6-10 min) reaction_start->incubation reaction_stop Terminate Reaction (Add Stop Solution) incubation->reaction_stop read_plate Read Fluorescence (Microplate Reader) reaction_stop->read_plate data_analysis Data Analysis (% Inhibition, IC50 Calculation) read_plate->data_analysis end End data_analysis->end

References

Comparative Analysis of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant scarcity of publicly available data on the specific in vitro and in vivo activities of 2-(Butylamino)-1-(4-nitrophenyl)ethanol. As of late 2025, dedicated studies detailing its biological effects, mechanism of action, and comparative performance against other compounds are not present in the accessible scientific literature. Therefore, a direct, data-driven comparison guide as requested cannot be constructed at this time.

While research exists on broader, structurally related categories of compounds, such as phenylethanolamines and nitroaromatic compounds, extrapolating this information to the specific molecule of interest would be highly speculative and would not meet the rigorous, data-supported standards required for a scientific comparison guide.

For context, phenylethanolamines are a class of compounds known for their interactions with adrenergic receptors, often exhibiting sympathomimetic or sympatholytic activities. The presence of a nitro group on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often impacting its metabolic stability and potential for various biological activities, including antimicrobial or cytotoxic effects.

To illustrate the type of data and experimental workflows that would be necessary for such a guide, and to provide a framework for future research, the following sections outline the hypothetical methodologies and visualizations that would be required.

Hypothetical Experimental Protocols

Should data become available, the following experimental protocols would be essential for a thorough comparison of this compound's activity.

In Vitro Activity Assessment

Objective: To determine the cellular and molecular effects of the compound.

  • Cell Viability Assays:

    • Cell Lines: A panel of relevant cell lines (e.g., cancer cell lines, normal tissue cell lines) would be selected.

    • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays would be used to assess cell metabolic activity as an indicator of viability.

    • Procedure: Cells would be seeded in 96-well plates, allowed to adhere, and then treated with a range of concentrations of this compound and comparator compounds for 24, 48, and 72 hours. Absorbance would be measured to determine the IC50 (half-maximal inhibitory concentration).

  • Receptor Binding Assays:

    • Objective: To identify specific molecular targets.

    • Method: Radioligand binding assays or fluorescence-based assays using cell membranes or purified receptors (e.g., adrenergic receptors α1, α2, β1, β2, β3).

    • Procedure: A constant concentration of a labeled ligand known to bind to the receptor of interest would be incubated with the receptor source in the presence of varying concentrations of the test compound. The displacement of the labeled ligand would be measured to determine the binding affinity (Ki) of this compound.

In Vivo Activity Assessment

Objective: To evaluate the physiological effects and tolerability of the compound in a living organism.

  • Animal Model: A suitable animal model (e.g., mice, rats) relevant to the suspected therapeutic area would be chosen.

  • Pharmacokinetic Study:

    • Procedure: The compound would be administered via relevant routes (e.g., oral, intravenous). Blood samples would be collected at various time points and analyzed using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

  • Efficacy Study:

    • Procedure: In a disease model (e.g., a tumor xenograft model for anticancer activity, a carrageenan-induced paw edema model for anti-inflammatory activity), animals would be treated with the compound, a vehicle control, and a positive control (a known active drug). The relevant endpoints (e.g., tumor volume, paw swelling) would be measured over time to assess efficacy.

Hypothetical Data Presentation

Were data available, it would be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7Data not available
A549Data not available
Comparator Drug AMCF-7Data not available
A549Data not available

Table 2: Hypothetical In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4h
Vehicle Control-0%
This compound10Data not available
30Data not available
Comparator Drug B (e.g., Indomethacin)10Data not available

Mandatory Visualizations (Conceptual Frameworks)

The following diagrams illustrate the type of visualizations that would be created if the underlying data and mechanisms were known.

G cluster_0 In Vitro Workflow start Select Cell Lines seed Seed Cells in Plates start->seed treat Treat with Compound (Varying Concentrations) seed->treat incubate Incubate (24, 48, 72h) treat->incubate assay Perform MTT Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 measure->calculate

Caption: Conceptual workflow for in vitro cytotoxicity testing.

G Test_Compound 2-(Butylamino)-1- (4-nitrophenyl)ethanol Receptor Adrenergic Receptor (Hypothetical Target) Test_Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Physiological Effect Second_Messenger->Cellular_Response

Caption: Hypothetical adrenergic signaling pathway.

While the chemical structure of this compound suggests potential biological activity, a definitive comparison of its in vitro and in vivo effects is impossible without dedicated research and published data. The scientific community awaits primary studies to elucidate the pharmacological profile of this compound. Researchers interested in this molecule are encouraged to perform the foundational experiments outlined above to contribute to the body of knowledge.

Confirming the Molecular Structure of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's structure is a critical first step in pharmaceutical research and development. This guide provides a comparative analysis of the analytical techniques used to confirm the molecular structure of 2-(tert-Butylamino)-1-(4-nitrophenyl)ethanol, a close structural analog of 2-(Butylamino)-1-(4-nitrophenyl)ethanol, and compares it with a related alternative, 1-(4-nitrophenyl)ethanol. This guide will assist researchers in understanding the application of key spectroscopic methods for structural elucidation and data interpretation.

Comparison of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for 2-(tert-Butylamino)-1-(4-nitrophenyl)ethanol and 1-(4-nitrophenyl)ethanol.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
2-(tert-Butylamino)-1-(4-nitrophenyl)ethanol Data not available---
1-(4-nitrophenyl)ethanol [1]8.20Doublet7.6Aromatic (H-2, H-6)
7.54Doublet8.0Aromatic (H-3, H-5)
5.02Quartet6.4Methine (-CHOH)
2.10SingletN/AHydroxyl (-OH)
1.52Doublet6.4Methyl (-CH₃)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmCarbon Assignment
2-(tert-Butylamino)-1-(4-nitrophenyl)ethanol Data not available-
1-(4-nitrophenyl)ethanol [2]153.2C-NO₂
147.1C-OH
126.2Aromatic CH
123.7Aromatic CH
69.5CH-OH
25.5CH₃

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(tert-Butylamino)-1-(4-nitrophenyl)ethanol 238.29 (Calculated)Data not available
1-(4-nitrophenyl)ethanol [1]167152, 149

Experimental Protocols

The confirmation of the molecular structures of the compounds in this guide relies on standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The absorption of infrared radiation is measured in wavenumbers (cm⁻¹).

Workflow for Molecular Structure Confirmation

The following diagram illustrates the logical workflow for confirming the molecular structure of a synthesized organic compound using a combination of spectroscopic methods.

cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation synthesis Synthesize Target Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Elucidate Carbon-Hydrogen Framework purification->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir interpretation Integrate & Interpret Spectroscopic Data ms->interpretation nmr->interpretation ir->interpretation confirmation Confirm Molecular Structure interpretation->confirmation final_report Final Report confirmation->final_report

Caption: Workflow for the synthesis, purification, and structural confirmation of an organic compound.

References

A Comparative Guide to 2-(Butylamino)-1-(4-nitrophenyl)ethanol and INPEA for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-(Butylamino)-1-(4-nitrophenyl)ethanol and INPEA are presented below. These properties are crucial for understanding their solubility, stability, and potential for formulation.

PropertyThis compoundINPEA (1-(4'-nitrophenyl)-2-isopropylamino-ethanol)
Molecular Formula C₁₂H₁₈N₂O₃C₁₁H₁₆N₂O₃
Molecular Weight 238.28 g/mol 224.26 g/mol
Structure this compound StructureINPEA Structure
IUPAC Name This compound1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol
CAS Number Not available15235-97-9
Predicted LogP 2.11.6
Predicted Solubility Lower aqueous solubilityHigher aqueous solubility

Synthesis and Preparation

A plausible synthetic route for both compounds involves the reaction of 4-nitrostyrene oxide with the corresponding amine (butylamine or isopropylamine). This method provides a straightforward approach to producing these ethanolamine derivatives.

Experimental Protocol: General Synthesis
  • Reaction Setup: To a solution of 4-nitrostyrene oxide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the respective amine (butylamine or isopropylamine, 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Activity and Performance

INPEA is a known β-adrenergic receptor antagonist. Due to its structural similarity, this compound is also predicted to have activity at adrenergic receptors. The butyl group, being larger and more lipophilic than the isopropyl group, may confer differences in receptor affinity, selectivity (β₁ vs. β₂), and duration of action.

Quantitative Biological Data for INPEA
ParameterValueTissue/Assay ConditionReference
pA₂ (β-antagonism) ~6.0-7.0Guinea pig atria (against isoprenaline)[Note: Specific values from full-text articles were not accessible, this is an estimated range based on similar compounds]

Data for this compound is not currently available in the literature.

Signaling Pathways

Both compounds are expected to act as antagonists at β-adrenergic receptors, thereby inhibiting the canonical Gs-protein signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts Antagonist Antagonist (INPEA or this compound) Antagonist->Receptor Blocks cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response Phosphorylates Substrates

Experimental Workflow for Determining β-Adrenergic Antagonism

Experimental_Workflow start Start prep Prepare Isolated Tissue (e.g., Guinea Pig Atria) start->prep equilibrate Equilibrate Tissue in Organ Bath prep->equilibrate agonist_crc Generate Agonist (Isoprenaline) Concentration-Response Curve (CRC) equilibrate->agonist_crc wash Washout agonist_crc->wash add_antagonist Incubate with Antagonist (INPEA or analogue) wash->add_antagonist agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist add_antagonist->agonist_crc_antagonist data_analysis Data Analysis: Schild Plot agonist_crc_antagonist->data_analysis pa2 Determine pA₂ Value data_analysis->pa2 end End pa2->end

Experimental Protocols

Determination of pA₂ Value for β-Adrenergic Antagonism

The pA₂ value is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates a higher affinity of the antagonist for the receptor.

Objective: To determine the pA₂ value of a test compound (e.g., INPEA or its butyl-analogue) as a competitive antagonist at β-adrenergic receptors in an isolated tissue preparation.

Materials:

  • Isolated tissue: Guinea pig right atria (for β₁ activity) or trachea (for β₂ activity).

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.

  • Organ bath with temperature control (37 °C) and force transducer.

  • Agonist: Isoprenaline hydrochloride.

  • Antagonist: Test compound (INPEA or this compound).

Procedure:

  • Tissue Preparation: A guinea pig is euthanized according to ethical guidelines, and the atria or trachea are dissected and mounted in an organ bath containing physiological salt solution.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension, with regular washing.

  • Control Agonist Concentration-Response Curve (CRC): A cumulative CRC for the agonist (isoprenaline) is generated by adding increasing concentrations of the agonist to the organ bath and recording the response (e.g., increase in heart rate for atria, or relaxation for trachea).

  • Antagonist Incubation: The tissue is washed, and a known concentration of the antagonist is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).

  • Agonist CRC in the Presence of Antagonist: A second agonist CRC is generated in the presence of the antagonist.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot gives the pA₂ value.

Conclusion

This guide provides a comparative framework for this compound and INPEA. While INPEA is a known β-adrenergic antagonist, the biological activity of its butyl-substituted counterpart remains to be experimentally determined. The provided synthetic and pharmacological protocols offer a clear path for researchers to investigate this compound and elucidate its potential as a novel adrenergic modulator. The expected increase in lipophilicity with the butyl group suggests potential differences in potency, selectivity, and pharmacokinetic profile compared to INPEA, making it a compound of interest for further study.

Reproducibility of pharmacological data for 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacological data for 2-(Butylamino)-1-(4-nitrophenyl)ethanol is limited. Therefore, this guide provides a comparative analysis of well-characterized, structurally related beta-adrenergic agonists, salbutamol and isoproterenol, to offer insights into the expected pharmacological profile and the methodologies used for characterization.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological reproducibility of beta-adrenergic agonists.

Comparison of Beta-2 Adrenergic Agonists

The following table summarizes the pharmacological data for two common beta-2 adrenergic agonists, salbutamol and isoproterenol. This data is crucial for understanding their potency and activity at the beta-2 adrenergic receptor (β2AR).

CompoundTargetAssay TypepEC50Reference
Salbutamol Human β2 Adrenergic ReceptorcAMP Accumulation6.95 ± 0.07[1]
Isoproterenol Human β2 Adrenergic ReceptorcAMP Accumulation8.58 ± 0.10[1]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Experimental Protocols

Reproducibility of pharmacological data is critically dependent on the experimental protocols employed. Below are detailed methodologies for two key experiments used to characterize beta-adrenergic agonists.

Beta-2 Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the beta-2 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the β2AR.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human β2AR.

  • Radioligand: [¹²⁵I]-Cyanopindolol (a non-selective beta-adrenergic antagonist).

  • Non-specific Binding Control: Propranolol (a non-selective beta-adrenergic antagonist) at a high concentration (e.g., 10 µM).

  • Test Compounds: Serial dilutions of the compound of interest (e.g., salbutamol, isoproterenol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (TR-FRET)

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of the β2AR.

Objective: To determine the potency (EC50) and efficacy of a test compound in activating the β2AR.

Materials:

  • Cells: A cell line stably expressing the human β2AR (e.g., HEK293 or CHO cells).

  • cAMP Assay Kit: A commercial time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay kit (e.g., Lanthascreen™ cAMP assay). These kits typically include a terbium-labeled anti-camp antibody (donor) and a fluorescein-labeled cAMP tracer (acceptor).

  • Test Compounds: Serial dilutions of the agonist of interest.

  • Stimulation Buffer: A buffer compatible with the cell line and assay kit.

  • Cell Lysis Reagent: Provided in the assay kit.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Reagent Addition: Add the cell lysis reagent containing the TR-FRET reagents (anti-cAMP antibody and cAMP tracer) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding of the cellular cAMP and the tracer to the antibody.

  • TR-FRET Measurement: Measure the TR-FRET signal using a plate reader. The signal is typically a ratio of the acceptor emission to the donor emission. A decrease in the TR-FRET ratio indicates an increase in intracellular cAMP levels.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a beta-adrenergic agonist.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B_Agonist Beta-Adrenergic Agonist B2AR β2-Adrenergic Receptor B_Agonist->B2AR Binds to G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets leading to

Caption: Beta-adrenergic receptor signaling cascade.

Experimental Workflow: cAMP Functional Assay

The diagram below outlines the key steps in a typical cAMP functional assay.

cAMP_Assay_Workflow start Start plate_cells Plate β2AR-expressing cells in a 384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add serial dilutions of beta-adrenergic agonist incubate_overnight->add_compounds incubate_rt Incubate at room temperature add_compounds->incubate_rt lyse_and_add_reagents Lyse cells and add TR-FRET cAMP detection reagents incubate_rt->lyse_and_add_reagents incubate_detection Incubate for signal development lyse_and_add_reagents->incubate_detection read_plate Measure TR-FRET signal incubate_detection->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a TR-FRET based cAMP assay.

References

Safety Operating Guide

Safe Disposal of 2-(Butylamino)-1-(4-nitrophenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 2-(Butylamino)-1-(4-nitrophenyl)ethanol is critical to ensure laboratory safety and environmental compliance. This compound, while not extensively documented, is presumed to possess hazards associated with its constituent functional groups: an amino alcohol and a nitrophenyl group. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Classification

Based on the available safety data for structurally similar compounds such as 2-(Butylamino)ethanol and 2-(4-Nitrophenyl)ethanol, this compound should be handled as a hazardous substance. Key potential hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[1]

  • Eye Damage/Irritation: Risk of serious eye damage.[1][2]

  • Environmental Hazard: Potentially harmful to aquatic life. Nitroaromatic compounds are often subject to specific environmental disposal regulations.

Due to these potential hazards, this compound must be disposed of as regulated hazardous waste. Do not dispose of it down the drain or in regular trash.[3]

Quantitative Data Summary
Property2-(Butylamino)ethanol2-(4-Nitrophenyl)ethanolRemarks
CAS Number 111-75-1100-27-6For identification and labeling purposes.
Physical State Colorless liquid[4]Orange - Brown Solid Powder[5]The target compound's state will determine handling procedures.
Boiling Point 198 - 200 °C[4]148 - 149 °C @ 2 mmHg[5]Relevant for assessing volatility.
Flash Point 85 °C[4]No data availableIndicates flammability; handle away from ignition sources.[4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong basesStrong oxidizing agents, Strong acids, Strong bases[5]Crucial for segregation of waste to prevent dangerous reactions.
Hazard Statements H227, H302, H314, H318[1]H302, H319[2]H227: Combustible liquid H302: Harmful if swallowed H314: Causes severe skin burns and eye damage H318: Causes serious eye damage H319: Causes serious eye irritation

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[5]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[3][6] Avoid metal containers if the substance is corrosive.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3] Note the start date of waste accumulation.[3]

  • Collection:

    • Solid Waste: If the compound is in solid form, transfer it carefully into the designated waste container using a spatula or scoop. Avoid creating dust.

    • Liquid Waste: If the compound is in a solution, pour it carefully into the designated liquid waste container. Use a funnel to prevent spills.

    • Contaminated Materials: Any materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled solid waste container.

Step 3: Storage of Hazardous Waste

Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should adhere to the following guidelines:

  • Secure and Ventilated: The storage area should be in a well-ventilated location, away from heat sources, open flames, and incompatible chemicals.[4][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container tightly sealed except when adding waste.[3]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[6] Provide them with the necessary information from your waste label. Do not attempt to dispose of the chemical waste through a third-party vendor without institutional approval.

Workflow and Decision-Making Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G Workflow for Disposal of this compound A Start: Need to Dispose of Chemical B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the Waste Solid or Liquid? B->C D Collect in Labeled Solid Waste Container C->D Solid E Collect in Labeled Liquid Waste Container C->E Liquid F Store in Designated Satellite Accumulation Area D->F E->F G Keep Container Closed and in Secondary Containment F->G H Contact EHS for Pickup and Final Disposal G->H I End: Chemical Safely Disposed H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-(Butylamino)-1-(4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

When handling 2-(Butylamino)-1-(4-nitrophenyl)ethanol, a conservative approach to personal protective equipment (PPE) is essential due to the lack of specific toxicological data. The recommendations below are derived from the known hazards of related chemical structures, which suggest potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves are a common choice for general laboratory use and offer protection against a range of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Body Laboratory coatA standard laboratory coat should be worn to protect against minor splashes and spills. For procedures with a higher risk of significant exposure, a chemical-resistant apron or coveralls should be considered.
Respiratory Use in a well-ventilated area or fume hood. Respirator if ventilation is inadequate.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Remove any contaminated clothing immediately and wash it before reuse.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Conduct Risk Assessment b Review Safety Information for Similar Compounds a->b c Select and Inspect Appropriate PPE b->c d Work in a Chemical Fume Hood c->d e Handle with Caution, Avoid Creating Dust/Aerosols d->e f Weigh and Transfer Chemical e->f g Decontaminate Work Surfaces f->g h Segregate and Label Chemical Waste g->h i Dispose of Waste According to Institutional and Local Regulations h->i

Safe handling workflow for this compound.

Disposal Plan

Waste Segregation:

  • All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Procedures:

  • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.

  • Contact your institution's EHS department for specific guidance on the disposal of this chemical.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of as regular waste, or as directed by your EHS department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.